Dodecanediol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
39529-98-1 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
dodecane-1,1-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12-14H,2-11H2,1H3 |
Clave InChI |
GTZOYNFRVVHLDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)O |
SMILES canónico |
CCCCCCCCCCCC(O)O |
Otros números CAS |
39529-98-1 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 1,12-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dodecanediol (B52552), a long-chain aliphatic diol, is a versatile chemical compound with a growing range of applications across various industries, including pharmaceuticals, polymers, and cosmetics. Its unique molecular structure, featuring a flexible twelve-carbon backbone capped by hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This guide provides a comprehensive overview of the chemical and physical properties of 1,12-dodecanediol, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Chemical and Physical Properties
1,12-Dodecanediol is a white, crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O₂ | [2] |
| Molecular Weight | 202.33 g/mol | [2] |
| CAS Number | 5675-51-4 | [2] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 79-84 °C | [2] |
| Boiling Point | 188-190 °C at 12 mmHg | [2] |
| Density | 1.032 g/cm³ | [2] |
| Solubility | Insoluble in water and petroleum ether. Soluble in alcohol and warm ether. | [3][4] |
| Flash Point | 176 °C (348.8 °F) - closed cup | [5] |
| Autoignition Temperature | 300 °C |
Synthesis of 1,12-Dodecanediol
1,12-Dodecanediol can be synthesized through both chemical and biotechnological routes.
Chemical Synthesis: Reduction of Lauryl Lactone
A common chemical synthesis route involves the Baeyer-Villiger oxidation of cyclododecanone (B146445) to produce lauryl lactone, which is subsequently reduced to 1,12-dodecanediol.[6]
Experimental Protocol:
Step 1: Oxidation of Cyclododecanone to Lauryl Lactone [6]
-
Materials: Cyclododecanone, peracetic acid, and a suitable solvent (e.g., ethyl acetate).
-
Procedure:
-
Dissolve cyclododecanone in the solvent within a reaction vessel.
-
Slowly add peracetic acid to the solution while maintaining a controlled temperature.
-
Monitor the reaction progress using techniques like gas chromatography (GC) until the desired conversion of cyclododecanone is achieved.
-
Upon completion, the crude lauryl lactone can be isolated. By-products may include 12-hydroxydodecanoic acid and dodecanedioic acid.
-
Step 2: Reduction of Lauryl Lactone to 1,12-Dodecanediol [6]
-
Materials: Crude lauryl lactone, a reducing agent (e.g., hydrogen gas with a suitable catalyst like copper chromite), and a solvent (e.g., dioxane).
-
Procedure:
-
Charge a high-pressure reactor with the crude lauryl lactone, catalyst, and solvent.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to the target temperature and maintain pressure.
-
Monitor the reaction until the consumption of hydrogen ceases.
-
Cool the reactor, vent the excess hydrogen, and filter out the catalyst.
-
The resulting solution contains 1,12-dodecanediol, which can be purified by distillation or recrystallization.
-
Caption: Chemical synthesis of 1,12-dodecanediol from cyclododecanone.
Biotechnological Production using Escherichia coli
A more sustainable approach involves the whole-cell biotransformation of dodecane (B42187) to 1,12-dodecanediol using genetically engineered Escherichia coli.[2][3][7] This process utilizes a monooxygenase enzyme system.
Experimental Protocol: [2]
-
Microorganism: Recombinant E. coli expressing an alkane monooxygenase system (e.g., CYP153A from Marinobacter aquaeolei) and an alkane facilitator (AlkL) to improve substrate uptake.
-
Culture Medium: A suitable fermentation medium containing sources of carbon (e.g., glycerol), nitrogen, and other essential nutrients.
-
Procedure:
-
Pre-culture: Grow the recombinant E. coli strain in a small volume of culture medium overnight.
-
Fermentation: Inoculate a larger volume of fermentation medium in a bioreactor with the pre-culture.
-
Induction: When the cell density reaches a certain level, induce the expression of the monooxygenase and facilitator proteins with an appropriate inducer.
-
Biotransformation: After induction, feed a mixture of dodecane and 1-dodecanol (B7769020) to the culture. The cells will convert dodecane to 1-dodecanol and then to 1,12-dodecanediol.
-
Product Extraction: After the desired reaction time, extract the 1,12-dodecanediol from the culture broth using an organic solvent.
-
Purification: Purify the extracted 1,12-dodecanediol using techniques like column chromatography.
-
Caption: Biotransformation pathway for 1,12-dodecanediol production in E. coli.
Characterization of 1,12-Dodecanediol
Standard analytical techniques are used to confirm the identity and purity of 1,12-dodecanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1,12-dodecanediol typically shows a triplet corresponding to the protons of the two -CH₂OH groups, a multiplet for the adjacent -CH₂- groups, and a broad singlet for the bulk methylene (B1212753) protons in the middle of the chain.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the hydroxyl-bearing methylene groups and the other methylene groups in the aliphatic chain.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 1,12-dodecanediol is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong absorptions in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the methylene groups.
Applications of 1,12-Dodecanediol
The bifunctional nature of 1,12-dodecanediol makes it a valuable building block in various applications.
Polymer Synthesis
1,12-Dodecanediol serves as a monomer in the synthesis of polyesters and polyurethanes.[2][9] The long, flexible dodecamethylene chain imparts desirable properties such as increased flexibility, hydrophobicity, and improved thermal stability to the resulting polymers.
Experimental Protocol: Synthesis of Poly(1,12-dodecylene adipate)
-
Materials: 1,12-Dodecanediol, adipic acid, and a catalyst (e.g., titanium(IV) isopropoxide).
-
Procedure:
-
Combine equimolar amounts of 1,12-dodecanediol and adipic acid in a reaction vessel equipped with a mechanical stirrer and a distillation setup.
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.
-
After the initial stage, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight.
-
The resulting polyester (B1180765) can be purified by precipitation in a non-solvent.
-
Caption: General workflow for the synthesis and characterization of polyesters.
Pharmaceuticals and Drug Development
In the pharmaceutical industry, 1,12-dodecanediol is explored as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as an excipient in drug formulations.[2][10] Its long hydrophobic chain can be functionalized to create molecules with specific biological activities. As an excipient, it can aid in the solubilization and improve the bioavailability of poorly soluble drugs.
Cosmetics and Personal Care
1,12-Dodecanediol is used in cosmetic formulations as an emollient, stabilizer, and viscosity-modifying agent.[2] It helps to improve the texture and feel of creams and lotions.
Other Industrial Applications
Other applications of 1,12-dodecanediol include its use in the production of:
-
Surfactants: The diol structure can be modified to create non-ionic surfactants.[2]
-
Lubricants: Its long aliphatic chain contributes to good lubricating properties.[2]
-
Fragrances: It can be used as a precursor in the synthesis of fragrance molecules.[3][4]
Safety and Handling
1,12-Dodecanediol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[8][11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,12-Dodecanediol is a valuable and versatile chemical with a broad spectrum of applications. Its well-defined chemical and physical properties, coupled with the availability of both chemical and sustainable biotechnological synthesis routes, make it an attractive building block for researchers and industry professionals. The detailed experimental approaches provided in this guide offer a starting point for the synthesis, characterization, and application of this important diol in various fields of research and development.
References
- 1. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nam.confex.com [nam.confex.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 7. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,12-Dodecanediol (5675-51-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
Synthesis of 1,12-Dodecanediol: An In-depth Technical Guide for Research Applications
Introduction
1,12-Dodecanediol (B52552) is a linear aliphatic diol with a twelve-carbon chain, finding extensive application as a versatile building block in the synthesis of polymers, such as polyesters and polyurethanes, as well as in the production of fragrances, lubricants, and surfactants.[1][2][3] Its long carbon chain imparts flexibility and hydrophobicity to polymers, making it a valuable monomer in materials science.[2] For researchers, scientists, and drug development professionals, access to high-purity 1,12-dodecanediol is crucial for the reproducible synthesis of novel materials and complex molecules. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,12-dodecanediol, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale preparation.
Chemical Synthesis of 1,12-Dodecanediol
The chemical synthesis of 1,12-dodecanediol is primarily achieved through two major routes: the reduction of dodecanedioic acid or its corresponding diester, and the Baeyer-Villiger oxidation of cyclododecanone (B146445) followed by the reduction of the resulting lactone.
Method 1: Reduction of Dodecanedioic Acid or its Esters
A common and straightforward laboratory and industrial method for preparing 1,12-dodecanediol is the reduction of dodecanedioic acid or its dialkyl esters, such as dimethyl dodecanedioate.[4] Strong reducing agents are required for this transformation.
This protocol describes the reduction of dodecanedioic acid to 1,12-dodecanediol using the powerful reducing agent, lithium aluminum hydride.[5][6]
Materials:
-
Dodecanedioic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
A dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (Z mL) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of dodecanedioic acid (A g, B mol) in anhydrous THF (C mL) is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for 12-18 hours to ensure complete reduction.
-
The reaction is cooled in an ice bath, and the excess LiAlH4 is cautiously quenched by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and finally water again (3X mL).
-
The resulting granular precipitate is removed by filtration and washed with THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,12-dodecanediol.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., toluene (B28343) or ethanol/water) or by vacuum distillation.
Table 1: Quantitative Data for Chemical Synthesis of 1,12-Dodecanediol
| Parameter | Reduction of Dodecanedioic Acid/Ester | Baeyer-Villiger Oxidation & Reduction |
| Starting Material | Dodecanedioic acid or Dimethyl dodecanedioate | Cyclododecanone |
| Key Reagents | LiAlH4, NaBH4/I2, Catalytic Hydrogenation | m-CPBA, H2O2, Permaleic acid; then LiAlH4 |
| Typical Yield | 70-95% | 75-90% (over two steps) |
| Purity (after purification) | >98% | >98% |
| Key Advantages | Direct route from a common precursor. | Utilizes a readily available cyclic ketone. |
| Key Disadvantages | Use of pyrophoric and hazardous reagents (LiAlH4). | Two-step process, potential for side reactions. |
Method 2: Baeyer-Villiger Oxidation of Cyclododecanone and Subsequent Reduction
This two-step synthesis involves the oxidation of a cyclic ketone to a lactone, which is then reduced to the diol.
This protocol details the oxidation of cyclododecanone to 12-dodecanolide using meta-chloroperoxybenzoic acid (m-CPBA).[2]
Materials:
-
Cyclododecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of cyclododecanone (X g, Y mol) in DCM (Z mL) at 0 °C, m-CPBA (A g, B mol, ~1.2 equivalents) is added portion-wise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 12-dodecanolide.
The crude 12-dodecanolide is then reduced to 1,12-dodecanediol using a strong reducing agent like LiAlH4.
Materials:
-
12-Dodecanolide
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 12-dodecanolide (X g, Y mol) in anhydrous diethyl ether (Z mL) is added dropwise to a stirred suspension of LiAlH4 (A g, B mol) in anhydrous diethyl ether (C mL) at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for 4-6 hours.
-
The reaction is carefully quenched by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude 1,12-dodecanediol, which can be purified by recrystallization or vacuum distillation.
Chemical Synthesis Pathways
Caption: Chemical synthesis routes to 1,12-dodecanediol.
Biocatalytic Synthesis of 1,12-Dodecanediol
Biocatalytic methods offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis, often proceeding under milder reaction conditions.[7] Whole-cell biotransformation using genetically engineered microorganisms has emerged as a promising approach for the production of 1,12-dodecanediol.
Method 3: Whole-Cell Biotransformation using Recombinant E. coli
This method utilizes a recombinant Escherichia coli strain engineered to express an alkane monooxygenase system for the terminal hydroxylation of dodecane (B42187) and 1-dodecanol (B7769020).[7]
This protocol is based on the work of Hsieh et al. (2018) and describes the production of 1,12-dodecanediol in a 5-liter bioreactor.[7]
Materials and Equipment:
-
Recombinant E. coli JM109 strain harboring the necessary plasmids for the CYP153A monooxygenase system and an alkane transporter (AlkL).
-
Luria-Bertani (LB) medium.
-
5-liter bioreactor.
-
Glycerol (B35011) and yeast extract feed solutions.
-
Dodecane and 1-dodecanol.
-
Appropriate antibiotics.
Procedure:
-
Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a starter culture in LB medium with appropriate antibiotics, grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium for the bioreactor.
-
Fed-Batch Fermentation: The 5-liter bioreactor containing the initial batch medium is inoculated with the seed culture. The fermentation is carried out at a controlled temperature (e.g., 37°C for growth, then reduced to 25°C for biotransformation) and pH. Dissolved oxygen is maintained by controlling the agitation and aeration rates.
-
Induction and Substrate Addition: When the optical density at 600 nm (OD600) reaches a desired level (e.g., 0.6), the expression of the monooxygenase and transporter genes is induced. A mixture of dodecane and 1-dodecanol is added to the culture to serve as the substrate for biotransformation.[7]
-
Fed-Batch Operation: After induction, a continuous feed of glycerol and yeast extract is supplied to the bioreactor to maintain cell growth and metabolic activity.[7]
-
Biotransformation: The biotransformation is allowed to proceed for an extended period (e.g., up to 72 hours), with samples taken periodically to monitor cell growth and product formation.[7]
-
Product Extraction and Analysis: After the biotransformation, the culture broth is harvested. The 1,12-dodecanediol is extracted from the broth using an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated, and the product is quantified by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][8]
Table 2: Quantitative Data for Biocatalytic Synthesis of 1,12-Dodecanediol
| Parameter | Whole-Cell Biotransformation (E. coli) |
| Substrate | Dodecane and 1-Dodecanol |
| Product Titer | 3.76 g/L[7] |
| Productivity | 55 mg·L−1·h−1[7] |
| Reaction Time | ~72 hours[7] |
| Key Advantages | Environmentally friendly, mild reaction conditions, potential for using renewable feedstocks. |
| Key Disadvantages | Complex process, lower product concentrations compared to chemical synthesis, requires expertise in molecular biology and fermentation. |
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of 1,12-dodecanediol.
Purification and Characterization
High purity of 1,12-dodecanediol is essential for its applications, particularly in polymerization reactions. The primary methods for purification are recrystallization and vacuum distillation.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
Procedure:
-
Dissolve the crude 1,12-dodecanediol in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or an ethanol/water mixture).
-
If the solution is colored, it can be treated with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Vacuum Distillation
For larger quantities or to remove non-volatile impurities, vacuum distillation is a suitable method.
Procedure:
-
The crude 1,12-dodecanediol is placed in a distillation flask equipped with a magnetic stirrer.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced.
-
The flask is heated, and the fraction distilling at the boiling point of 1,12-dodecanediol at the reduced pressure is collected.
Characterization
The purity and identity of the synthesized 1,12-dodecanediol can be confirmed by various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
This technical guide has outlined the primary chemical and biocatalytic methods for the synthesis of 1,12-dodecanediol for research purposes. The choice of synthetic route will depend on factors such as the desired scale of production, available laboratory equipment and expertise, and considerations for environmental impact. The detailed experimental protocols and comparative data provided herein are intended to assist researchers in selecting and implementing the most suitable method for their specific needs, ultimately facilitating the advancement of research and development in fields that utilize this versatile diol.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of Dodecanediol for Researchers and Drug Development Professionals
Introduction: Dodecanediol, a long-chain aliphatic diol, serves as a versatile building block in various scientific and industrial applications, including polymer synthesis, cosmetics, and as a potential excipient in pharmaceutical formulations.[1] Its twelve-carbon backbone with hydroxyl groups at terminal positions imparts a unique combination of hydrophobicity and reactivity. A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of these properties, details the experimental methodologies for their determination, and presents a logical workflow for the characterization of this compound and related long-chain diols.
Physical Properties of this compound Isomers
The physical properties of this compound can vary depending on the position of the hydroxyl groups. The most common isomer is 1,12-dodecanediol, where the hydroxyl groups are at the terminal ends of the carbon chain. Other isomers, such as 1,2-dodecanediol, exhibit different physical characteristics.
Table 1: Physical Properties of this compound Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |
| 1,12-Dodecanediol | 79 - 84[1][2] | 188 - 190[1] | 12[1] |
| 79 - 81[2] | 324[3] | 1013 hPa (760)[3] | |
| 81.3 | 189 | 12 | |
| 1,2-Dodecanediol | 58 - 62 | 162 - 164 | 10 |
Experimental Protocols for Determining Physical Properties
Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a substance. Standard laboratory procedures are employed for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.[4][5]
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.[5]
Apparatus:
-
Capillary tubes (sealed at one end)[4]
-
Thermometer or digital temperature probe
-
Mortar and pestle (for powdering the sample)[5]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5]
-
Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube and tap gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[8]
Boiling Point Determination
For high-boiling liquids like this compound, determining the boiling point requires specific techniques to avoid decomposition at atmospheric pressure. Vacuum distillation or the Thiele tube method are commonly employed.[9][10]
This method is suitable for determining the boiling point of high-boiling compounds that may decompose at their atmospheric boiling point.[9][11]
Principle: By reducing the pressure above the liquid, the boiling point is lowered. The temperature at which the liquid boils under a specific, reduced pressure is recorded.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source and manometer
-
Heating mantle
Procedure:
-
Place the this compound sample in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum source and reduce the pressure to the desired level, measuring it with a manometer.
-
Begin heating the sample gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[11]
A simpler method for determining the boiling point of a small amount of liquid.[9]
Principle: A small sample is heated in a tube along with an inverted capillary. The temperature at which a rapid stream of bubbles emerges and then ceases upon cooling, causing the liquid to be drawn into the capillary, is the boiling point.[10]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or oil bath)
Procedure:
-
Place a small amount of the this compound sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it in the test tube with the sample.
-
Attach the test tube to a thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. When a continuous stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.[10]
Logical and Experimental Workflows
General Analytical Workflow for this compound Characterization
A systematic approach is necessary for the complete characterization of this compound, from initial synthesis to final product verification.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Biosynthesis of Long-Chain Diols
Long-chain diols, including this compound, can be produced through biological pathways, particularly in microorganisms. This diagram illustrates a simplified biosynthetic pathway.[12][13][14]
Caption: A simplified representation of the microbial biosynthesis of long-chain diols from alkanes.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters for its application in scientific research and industrial processes. This guide has provided a consolidated overview of these properties for common isomers, detailed the standard experimental protocols for their accurate determination, and presented logical workflows for the characterization and biosynthesis of these important molecules. For researchers and professionals in drug development and material science, a precise understanding and measurement of these physical constants are indispensable for ensuring the quality, purity, and performance of this compound-containing products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. phillysim.org [phillysim.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dodecanediol (specifically 1,12-dodecanediol), a long-chain aliphatic diol used in various industrial applications, including the manufacturing of polyesters, polyurethanes, and as a pharmaceutical intermediate.[1] Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.
Physicochemical Properties of 1,12-Dodecanediol (B52552)
1,12-Dodecanediol is a white crystalline solid with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[1][2] Its long hydrocarbon chain makes it a predominantly non-polar molecule, but the two terminal hydroxyl groups provide sites for hydrogen bonding, leading to a complex solubility profile.
Solubility of 1,12-Dodecanediol in Various Solvents
Quantitative solubility data for 1,12-dodecanediol in a wide range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and available information, a general solubility profile can be summarized. The following table includes qualitative descriptions from various sources and a quantitative value for water solubility.
| Solvent Classification | Solvent | Solubility | Temperature (°C) |
| Polar Protic | Water | Insoluble (Estimated: 28.81 mg/L)[3] | 25 |
| Alcohol (e.g., Ethanol, Methanol) | Soluble[1][4] | Not Specified | |
| Polar Aprotic | Warm Ether (e.g., Diethyl ether) | Soluble[1][4] | Not Specified |
| Non-Polar | Petroleum Ether | Insoluble[1][4] | Not Specified |
Note: The term "soluble" is qualitative and can vary. For precise applications, experimental determination of solubility is recommended.
The low solubility in water is attributed to the long, hydrophobic 12-carbon chain.[5] Conversely, its solubility in alcohols is due to the ability of the hydroxyl groups to form hydrogen bonds with the solvent molecules. The solubility in warm ether suggests that while it is soluble in moderately polar solvents, heating may be required to overcome the crystal lattice energy of the solid diol.[1][4] Its insolubility in non-polar solvents like petroleum ether indicates that the polarity of the two hydroxyl groups is significant enough to prevent dissolution in purely non-polar media.[1][4]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[6] The following protocol is a generalized procedure that can be adapted for determining the solubility of 1,12-dodecanediol in various solvents.
3.1. Materials and Equipment
-
1,12-Dodecanediol (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Quantification instrument (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized)
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of 1,12-dodecanediol to a known volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For sparingly soluble compounds, this can range from 24 to 72 hours.[7] It is advisable to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate period to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent. The filter should be pre-saturated with the solution to avoid loss of the solute due to adsorption.
-
Quantification:
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of 1,12-dodecanediol.[8][9]
-
-
Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,12-dodecanediol.
Caption: Experimental workflow for solubility determination.
Factors Influencing the Solubility of 1,12-Dodecanediol
Several factors can influence the solubility of 1,12-dodecanediol:
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This should be determined experimentally for specific solvent systems.
-
Solvent Polarity: As indicated by the available data, 1,12-dodecanediol is more soluble in polar solvents that can engage in hydrogen bonding with its hydroxyl groups.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate measurements.[6]
-
pH (in aqueous systems): While 1,12-dodecanediol is not ionizable, its solubility in aqueous systems containing acidic or basic additives could be influenced by changes in the overall properties of the solvent.
This technical guide provides a foundational understanding of the solubility of 1,12-dodecanediol. For critical applications, it is imperative to perform detailed experimental solubility studies in the specific solvent systems of interest.
References
- 1. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]
- 4. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dodecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanediol, a 12-carbon diol, exists in various isomeric forms that find applications in diverse fields, including the synthesis of polymers, surfactants, and as a precursor in the pharmaceutical industry. A thorough understanding of the spectroscopic properties of these isomers is crucial for their identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, with a focus on the commercially significant 1,12-dodecanediol (B52552) and 1,2-dodecanediol (B74227) isomers. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data of this compound Isomers
The following tables summarize the key spectroscopic data for 1,12-dodecanediol and 1,2-dodecanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 1,12-Dodecanediol | CDCl₃ | 3.64 | t | 4H | HOCH₂ - |
| 1.57 | p | 4H | HOCH₂CH₂ - | ||
| 1.26 | m | 16H | -(CH₂ )₈- | ||
| 1,2-Dodecanediol | CDCl₃ | 3.67 | m | 1H | -CH (OH)- |
| 3.58 | dd | 1H | -CH H(OH) | ||
| 3.42 | dd | 1H | -CH H(OH) | ||
| 1.25-1.45 | m | 18H | -(CH₂ )₉CH₃ | ||
| 0.88 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 1,12-Dodecanediol
| Isomer | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| 1,12-Dodecanediol | CDCl₃ | 63.0 | HOC H₂- |
| 32.8 | HOCH₂C H₂- | ||
| 29.6 | -(C H₂)ₙ- | ||
| 29.4 | -(C H₂)ₙ- | ||
| 25.7 | HOCH₂CH₂C H₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Isomer(s) |
| O-H | Stretching (broad) | 3600-3200 | All |
| C-H | Stretching (alkane) | 2960-2850 | All |
| C-H | Bending (alkane) | 1470-1450 | All |
| C-O | Stretching (primary alcohol) | ~1050 | 1,12-Dodecanediol |
| C-O | Stretching (secondary alcohol) | ~1100 | 1,2-Dodecanediol |
Mass Spectrometry (MS)
Table 4: Key Mass Spectral Data for this compound (Electron Ionization)
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1,12-Dodecanediol | 202 (not always observed) | 184 ([M-H₂O]⁺), 166 ([M-2H₂O]⁺), and a series of fragments from alkyl chain cleavage (e.g., 55, 69, 83).[1] |
| 1,2-Dodecanediol | 202 (not always observed) | 171 ([M-CH₂OH]⁺), prominent α-cleavage fragments (e.g., 45, 57, 71, 85). |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common procedure for obtaining NMR spectra of diols is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
For solid samples like this compound, several techniques can be employed:
-
Potassium Bromide (KBr) Pellet:
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Nujol Mull:
-
Grind a few milligrams of the solid sample in an agate mortar and pestle.
-
Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).
-
Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer for analysis. Note that Nujol itself has characteristic C-H absorption bands.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of long-chain diols, derivatization is often necessary to improve their chromatographic behavior.
-
Derivatization (Silylation):
-
In a GC vial, mix the this compound sample (or a solution of it) with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]
-
A common ratio is 80 µL of BSTFA and 20 µL of TMCS for a sample of aliphatic alcohols.[2]
-
Securely cap the vial and heat the mixture at 60°C for 30 minutes.[2]
-
After cooling to room temperature, the derivatized sample can be injected into the GC-MS.[2]
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for the analysis of silylated alcohols.
-
Inlet Temperature: Typically set around 250-300°C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Temperature Program: A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min, and then hold for a few minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Scan Range: A range of m/z 40-550 is generally sufficient to capture the molecular ion and key fragments.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Safe Handling of Dodecanediol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dodecanediol in a laboratory environment. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining the integrity of experimental protocols. While 1,12-dodecanediol (B52552) is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper laboratory practices are essential to minimize any potential risks.[1][2]
Chemical and Physical Properties
1,12-Dodecanediol is a white, crystalline solid organic compound.[3][4] It is a long-chain diol with hydroxyl groups at each end of a twelve-carbon chain.[5] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | Dodecamethylene glycol, 1,12-Dihydroxydodecane[4][6] |
| CAS Number | 5675-51-4[6] |
| Molecular Formula | C12H26O2[6] |
| Molecular Weight | 202.33 g/mol [6] |
| Appearance | Colorless crystalline solid[3][7] |
| Melting Point | 79-81 °C[8] |
| Boiling Point | 189 °C at 12 mmHg[8] |
| Flash Point | 176.00 °C (closed cup)[8] |
| Solubility | Insoluble in water; soluble in alcohol and warm ether.[9][10] |
| Purity | Typically ≥98%[1][4] |
Hazard Identification and Toxicology
GHS Classification: Not classified as a hazardous substance or mixture.[2][6]
Potential Health Effects:
-
Eye Contact: May cause mild eye irritation with prolonged contact.[1]
-
Skin Contact: May cause mild skin irritation with prolonged contact.[1]
-
Inhalation: Inhalation of dust may irritate the respiratory system.[1]
-
Ingestion: Ingestion is unlikely to be a primary route of exposure in a laboratory setting but could cause gastrointestinal upset.[1]
Toxicological Data: The toxicological properties of 1,12-dodecanediol have not been fully investigated.[3][7] No acute toxicity information is available for this product.[11] It is not known to be carcinogenic, and no components are listed by IARC, ACGIH, NTP, or OSHA as carcinogens.[3][12][13]
Environmental Hazards: This substance is not expected to be hazardous to the environment.[7] Low toxicity has been reported for aquatic organisms, but uncontrolled release should be avoided.[1]
Experimental Protocols: Safe Handling and Storage
Adherence to a strict operational workflow is crucial for minimizing risk and ensuring procedural consistency when handling this compound.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Storage
Incompatible Materials
Hazard Control and Personal Protective Equipment
The hierarchy of controls is a systematic approach to minimizing exposure to hazards. The following diagram illustrates this for this compound.
References
- 1. 1,12-Dodecanediol(DCO) MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 2. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watson-int.com [watson-int.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1,12-Dodecanediol 99 5675-51-4 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. scipoly.com [scipoly.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. merckmillipore.com [merckmillipore.com]
Commercial suppliers of high-purity 1,12-Dodecanediol
An In-depth Technical Guide to High-Purity 1,12-Dodecanediol (B52552) for Researchers and Drug Development Professionals
Introduction
1,12-Dodecanediol (CAS 5675-51-4), also known as dodecamethylene glycol, is a long-chain linear diol with the molecular formula C12H26O2.[1][2] Its structure consists of a twelve-carbon backbone with hydroxyl groups at each terminus. This bifunctional nature makes it a versatile building block in various chemical syntheses.[3] In the pharmaceutical and drug development sectors, high-purity 1,12-dodecanediol is of particular interest due to its utility as a linker, a component in the synthesis of active pharmaceutical ingredients (APIs), and its role in creating drug delivery systems.[3][4][5] Its long hydrocarbon chain imparts hydrophobicity, which can be leveraged to modify the solubility and bioavailability of drug candidates.[5] Furthermore, it serves as a monomer in the production of polyesters and polyurethanes, which have applications in biodegradable and biocompatible materials for controlled drug release.[6][7] This guide provides an in-depth overview of commercially available high-purity 1,12-dodecanediol, its technical specifications, and relevant experimental protocols for its application in research and drug development.
Commercial Suppliers and Specifications
A number of chemical suppliers offer high-purity 1,12-dodecanediol. The quality and specifications of the product can vary between suppliers, so it is crucial for researchers and drug development professionals to select a grade that is appropriate for their specific application. The following table summarizes the specifications of 1,12-dodecanediol from several prominent commercial suppliers.
| Supplier | Purity | Analytical Method | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Chem-Impex | ≥ 98% | Not Specified | 79 - 84 | 188 - 190 (at 12 mmHg) | White powder |
| Ruifu Chemical | ≥ 98.0% | GC | 79.0 - 81.0 | 189 (at 12 mmHg) | Not Specified |
| Santa Cruz Biotechnology | 98% | Not Specified | Not Specified | Not Specified | Not Specified |
| Thermo Scientific Chemicals | ≥ 97.5% | GC | 79 - 83 | Not Specified | Flakes or pellets |
| Sigma-Aldrich | ≥ 97.5% | GC | 79 | 324 (at 1013 hPa) | Crystals |
| TCI America | >99.0% | GC | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following section details experimental protocols that utilize 1,12-dodecanediol in syntheses relevant to pharmaceutical research and development.
Synthesis of 1,12-Dibromododecane (B1294643)
1,12-Dibromododecane is an organic intermediate that can be synthesized from 1,12-dodecanediol. This protocol describes a one-step bromination reaction.[8]
Materials:
-
1,12-Dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water (30 mL + 100 mL for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water. Allow the solution to cool to room temperature.
-
To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (0.25 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, add 100 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Dry the organic layer with anhydrous calcium chloride for 30 minutes.
-
Purify the crude product by vacuum distillation to obtain 1,12-dibromododecane as a colorless liquid.[8]
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a common method for assessing the purity of 1,12-dodecanediol.[6]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Typical GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection: 1 µL of a sample solution (e.g., 1 mg/mL in a suitable solvent like hexane (B92381) or dichloromethane), splitless injection
Quantification: The purity is determined by calculating the area percentage of the 1,12-dodecanediol peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Development
High-purity 1,12-dodecanediol is a valuable molecule in the pharmaceutical industry, primarily for its role in the synthesis of drug delivery systems and as a component of APIs.
Role in Drug Delivery Systems
The terminal hydroxyl groups of 1,12-dodecanediol allow it to be incorporated into polyesters and polyurethanes. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in controlled-release drug formulations. The long, hydrophobic carbon chain of the diol can also be used to tune the physicochemical properties of the polymer, such as its degradation rate and its affinity for lipophilic drugs.
Use as a Linker and in API Synthesis
In the synthesis of complex APIs, 1,12-dodecanediol can serve as a flexible linker to connect different pharmacophores. Its length and hydrophobicity can influence the overall properties of the resulting molecule, potentially improving its pharmacokinetic profile. By strategically incorporating the 1,12-dodecanediol moiety, researchers can fine-tune the solubility and bioavailability of lipophilic APIs.[5]
Visualizations
Logical Workflow for Supplier Selection
The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity 1,12-dodecanediol for a specific research or drug development application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
The Bio-Revolution in Specialty Chemicals: A Technical Guide to Dodecanediol Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and environmentally benign chemical manufacturing processes has catalyzed a paradigm shift across industries. Dodecanediol (DDDO), a valuable C12 α,ω-diol, serves as a crucial monomer for high-performance polymers like polyesters and polyurethanes, finding applications in everything from industrial lubricants to personal care products. Traditionally synthesized through energy-intensive chemical routes, the biological production of this compound through fermentation presents a compelling, greener alternative. This technical guide delves into the core principles, experimental methodologies, and quantitative outcomes of microbial this compound synthesis, offering a comprehensive resource for professionals in the field.
Microbial Platforms and Biosynthetic Strategies
The microbial production of this compound primarily revolves around two host organisms: the workhorse of industrial biotechnology, Escherichia coli, and the oleaginous yeast Yarrowia lipolytica. These microorganisms have been metabolically engineered to harbor the necessary enzymatic machinery for the terminal hydroxylation of C12 alkanes or their derivatives.
Two principal biosynthetic strategies have been explored:
-
Whole-Cell Biotransformation: This approach utilizes microbial cells as catalysts to convert an externally supplied precursor, such as n-dodecane or 1-dodecanol (B7769020), into 1,12-dodecanediol (B52552).
-
De Novo Synthesis: A more advanced strategy involves engineering the host's native metabolic pathways to produce this compound directly from simple carbon sources like glucose, eliminating the reliance on expensive alkane feedstocks.
Key Metabolic Pathways and Engineered Enzymes
The enzymatic core of this compound biosynthesis lies in the activity of monooxygenases, particularly those from the Cytochrome P450 family.
The CYP153A Monooxygenase System
A key player in the terminal hydroxylation of alkanes is the CYP153A family of enzymes. Notably, CYP153A from Marinobacter aquaeolei VT8 (CYP153AM.aq) exhibits high regioselectivity for terminal carbons and low overoxidation activity, making it an ideal candidate for this compound production.[1][2][3] The functional expression of this enzyme often requires the co-expression of its redox partners, a ferredoxin and a ferredoxin reductase.
Enhancing Substrate Uptake
The hydrophobicity of long-chain alkanes like dodecane (B42187) poses a significant challenge for microbial uptake. To overcome this, researchers have co-expressed alkane transporters, such as AlkL from Pseudomonas putida GPo1, which facilitates the transport of alkanes across the cell membrane, thereby increasing substrate availability for intracellular enzymes.[1][2][3]
Metabolic Engineering in Yarrowia lipolytica
Yarrowia lipolytica is a promising host due to its innate ability to metabolize hydrophobic substrates. Metabolic engineering efforts in this yeast have focused on:
-
Overexpression of Alkane Hydroxylases: Increasing the expression of genes like ALK1, which encodes an alkane hydroxylase, to boost the initial oxidation step.[4]
-
Blocking Competing Pathways: Deleting genes involved in fatty alcohol and fatty aldehyde oxidation to prevent the degradation of the 1,12-dodecanediol product and channel the metabolic flux towards the desired diol.[4]
Quantitative Production Data
The following tables summarize the key quantitative data from various studies on the microbial production of 1,12-dodecanediol.
| Microorganism | Strain | Strategy | Substrate(s) | Titer (g/L) | Yield | Productivity (mg/L/h) | Fermentation Time (h) | Reference |
| Escherichia coli | Recombinant | Whole-cell biotransformation | Dodecane & 1-Dodecanol | 3.76 | - | 55 | 68 | [1][2][3] |
| Yarrowia lipolytica | Wild Type | De novo | n-Dodecane | 0.00101 | - | - | - | [4] |
| Yarrowia lipolytica | YALI17 (engineered) | De novo | n-Dodecane | 0.293 | 3.4% (mass) | - | - | [4] |
| Yarrowia lipolytica | YALI17 with ALK1 overexpression | De novo | n-Dodecane | 0.647 | - | - | - | [4] |
Experimental Protocols
This section provides a detailed overview of the experimental methodologies employed in the production of this compound.
Strain Construction in E. coli for Biotransformation
-
Gene Sourcing: The CYP153AM.aq operon from Marinobacter aquaeolei VT8 and the alkL gene from Pseudomonas putida GPo1 are synthesized or amplified via PCR.
-
Plasmid Construction: The genes are cloned into suitable expression vectors, often under the control of inducible promoters (e.g., T7 promoter for the CYP153A operon and a rhamnose-inducible promoter for alkL).
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).
Fed-Batch Fermentation Protocol for E. coli
-
Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a seed culture in Luria-Bertani (LB) medium, which is grown overnight.
-
Bioreactor Setup: A 5-liter bioreactor containing Terrific Broth (TB) medium is inoculated with the seed culture.
-
Cultivation Parameters: The temperature is maintained at 30°C, pH is controlled at 7.0, and the dissolved oxygen (DO) level is maintained above 40% by adjusting the agitation speed and aeration rate.
-
Induction and Substrate Feeding:
-
When the optical density at 600 nm (OD600) reaches a specific value (e.g., 20), expression of AlkL is induced by adding rhamnose.
-
After a period of induction (e.g., 1.5 hours), a mixture of dodecane and 1-dodecanol is added to the bioreactor to initiate the biotransformation.
-
A continuous feed of glycerol (B35011) and yeast extract is supplied to maintain cell growth and productivity.
-
-
Sampling and Analysis: Samples are taken periodically to measure cell density, substrate consumption, and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Engineering in Yarrowia lipolytica using CRISPR-Cas9
-
Target Gene Identification: Genes involved in fatty alcohol and aldehyde oxidation are identified as targets for deletion.
-
gRNA Design: Guide RNAs (gRNAs) are designed to target the selected genes.
-
CRISPR-Cas9 Mediated Deletion: The Cas9 nuclease and the designed gRNAs are introduced into Y. lipolytica to create double-strand breaks at the target loci, leading to gene knockout through non-homologous end joining.
-
Overexpression Cassette Integration: The ALK1 gene is cloned into an integration vector and transformed into the engineered yeast strain for overexpression.
pH-Controlled Biotransformation with Yarrowia lipolytica
-
Culture Conditions: The engineered Y. lipolytica strain is cultivated in a suitable medium containing n-dodecane as the substrate.
-
pH Control: The pH of the fermentation broth is automatically controlled at a setpoint (e.g., 7.0) using automated addition of acid or base. This is crucial as pH shifts can significantly impact enzyme activity and cell viability.
-
Product Extraction and Quantification: At the end of the fermentation, the product is extracted from the broth using an organic solvent (e.g., ethyl acetate) and quantified by GC-MS.
Visualizing the Processes
The following diagrams illustrate the key pathways and workflows involved in the biological production of this compound.
Caption: Whole-cell biotransformation of n-dodecane and 1-dodecanol to 1,12-dodecanediol in engineered E. coli.
Caption: Metabolic engineering strategy in Yarrowia lipolytica for enhanced 1,12-dodecanediol production.
References
- 1. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,12-Dodecanediol in Polyester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,12-Dodecanediol (B52552) is a long-chain aliphatic diol that serves as a valuable building block in the synthesis of a diverse range of polyesters.[1] Its linear and flexible twelve-carbon chain imparts unique properties to the resulting polymers, including high flexibility, hydrophobicity, and often biodegradability. These characteristics make polyesters derived from 1,12-dodecanediol suitable for a variety of applications, from high-performance materials to biomedical devices and drug delivery systems.[1][2] This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of polyesters utilizing 1,12-dodecanediol.
Applications of 1,12-Dodecanediol-Based Polyesters
The incorporation of 1,12-dodecanediol into polyester (B1180765) backbones can significantly influence the material's properties. Key applications include:
-
Biomedical Devices and Drug Delivery: The biodegradability and biocompatibility of certain polyesters synthesized from 1,12-dodecanediol make them promising candidates for use in medical implants, sutures, and controlled-release drug delivery systems.[3][4][5][6] The hydrophobic nature of the long aliphatic chain can be advantageous for encapsulating and delivering hydrophobic drugs.
-
High-Performance Polymers: 1,12-Dodecanediol can be used to synthesize polyesters with excellent mechanical properties, such as high tensile strength and elongation at break, making them suitable for applications in textiles, packaging, and as engineering plastics.[1][7]
-
Elastomers, Coatings, and Adhesives: The flexibility imparted by the dodecamethylene chain makes 1,12-dodecanediol a useful monomer for producing flexible polyesters and polyurethanes used in elastomers, coatings, and adhesives.[1][2]
Data Presentation
The properties of polyesters synthesized from 1,12-dodecanediol can be tailored by the choice of the dicarboxylic acid comonomer. The following tables summarize the properties of various polyesters prepared with 1,12-dodecanediol.
Table 1: Thermal and Molecular Weight Properties of Polyesters Synthesized from 1,12-Dodecanediol and Various Diacids via Melt Polycondensation.
| Diacid Comonomer | Polyester Name | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |
| Adipic Acid | Poly(dodecylene adipate) | - | 66,360 | - | - | - |
| Suberic Acid | Poly(dodecylene suberate) | - | - | - | - | - |
| Sebacic Acid | Poly(dodecylene sebacate) | - | >60,000 | - | - | - |
| Dodecanedioic Acid | Poly(dodecylene dodecanedioate) | - | >60,000 | - | - | - |
| Terephthalic Acid | Poly(dodecylene terephthalate) | - | 119,700 | - | 124.1 | - |
| 2,5-Thiophenedicarboxylic Acid | Poly(dodecylene thiophenedicarboxylate) | - | 110,700 | - | 103.9 / 94.3 | - |
Table 2: Mechanical Properties of Polyesters Synthesized from 1,12-Dodecanediol via Melt Polycondensation.
| Diacid Comonomer | Polyester Name | Tensile Strength (MPa) | Elongation at Break (%) |
| Octanedioic Acid | Poly(dodecylene octanedioate) | 20.8 | 255 |
| Sebacic Acid | Poly(dodecylene sebacate) | 25.3 | 254 |
Data is representative and can vary based on synthesis conditions and molecular weight.[7]
Experimental Protocols
Two primary methods for synthesizing polyesters from 1,12-dodecanediol are high-temperature melt polycondensation and enzymatic polymerization.
Protocol 1: Two-Stage Melt Polycondensation for Poly(dodecylene dodecanedioate)
This protocol describes the synthesis of a polyester from 1,12-dodecanediol and dodecanedioic acid.
Materials:
-
1,12-Dodecanediol (DD)
-
Dodecanedioic acid (DDA)
-
Catalyst (e.g., titanium(IV) isopropoxide (TIPT) or dibutyltin (B87310) oxide (DBTO))
-
High-purity nitrogen gas
-
Chloroform (B151607) or dichloromethane (B109758) (for purification)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with a receiving flask.
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Stage 1: Esterification
-
Monomer Charging: Accurately weigh equimolar amounts of 1,12-dodecanediol and dodecanedioic acid and add them to the reaction flask. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to drive the reaction to completion.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% TIPT relative to the diacid) to the flask.
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.
-
Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 180-200°C. The reaction mixture will become homogeneous.
-
Water Removal: Water will be generated as a byproduct of the esterification reaction and will be collected in the receiving flask. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a high vacuum (e.g., < 1 mbar) to the system.
-
Polymerization: Continue the reaction under high vacuum with stirring for another 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is complete when the desired viscosity is achieved or bubbling in the mixture ceases.
-
Cooling and Polymer Recovery: Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask once solidified.
Purification:
-
Dissolution: Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring. The polyester will precipitate as a white solid.
-
Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization of 1,12-Dodecanediol and a Divinyl Ester
This protocol utilizes a milder, enzyme-catalyzed approach for polyester synthesis.
Materials:
-
1,12-Dodecanediol
-
A divinyl ester (e.g., divinyl sebacate (B1225510) or divinyl adipate)
-
Immobilized Candida antarctica lipase (B570770) B (CALB), such as Novozym® 435
-
Anhydrous solvent (e.g., toluene (B28343) or diphenyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Heating bath or heating mantle with temperature controller
-
Inert gas supply (nitrogen or argon)
-
Vacuum line for drying
Procedure:
-
Monomer and Enzyme Preparation: In a dry Schlenk flask, combine equimolar amounts of 1,12-dodecanediol and the divinyl ester. Add the anhydrous solvent to dissolve the monomers (e.g., to a concentration of 0.5 M). Add the immobilized CALB (typically 5-10% by weight of the total monomers).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Reaction: Place the flask in a heating bath set to the desired temperature (typically 60-90°C) and begin stirring. The reaction progress can be monitored by techniques such as GPC to track the increase in molecular weight. The reaction time can vary from 24 to 72 hours depending on the desired molecular weight.
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be removed by filtration. The enzyme can often be washed and reused.
-
Polymer Precipitation: Precipitate the polyester by pouring the solution into a large volume of a non-solvent, such as cold methanol, while stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.
Mandatory Visualizations
Caption: General workflow for the synthesis, purification, and characterization of polyesters from 1,12-dodecanediol.
Caption: Detailed workflow for the two-stage melt polycondensation process.
Caption: Workflow for the enzymatic polymerization of 1,12-dodecanediol.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic study of Candida antarctica lipase B immobilization using poly(methyl methacrylate) nanoparticles obtained by miniemulsion polymerization as support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. researchgate.net [researchgate.net]
Application of 1,12-Dodecanediol as a Monomer in Polyurethane Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers renowned for their tunable mechanical, thermal, and biocompatible properties, making them ideal for a vast array of applications, including advanced biomedical devices and drug delivery systems. The final properties of a PU are intricately determined by the selection of its constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a short-chain diol, plays a pivotal role in defining the hard segment domains, which act as physical crosslinks and significantly influence the material's stiffness, thermal stability, and mechanical strength.[1][2]
This document provides detailed application notes and protocols on the utilization of 1,12-Dodecanediol (DOD), a long-chain aliphatic diol, as a chain extender in polyurethane synthesis. The incorporation of DOD's long, flexible twelve-carbon chain into the polyurethane backbone imparts unique properties, such as enhanced flexibility, hydrophobicity, and potentially improved biocompatibility, which are highly desirable for specific applications.[1]
Effects of 1,12-Dodecanediol on Polyurethane Properties
The substitution of conventional short-chain diol extenders, such as 1,4-butanediol (B3395766) (BDO), with 1,12-Dodecanediol leads to predictable yet significant alterations in the resulting polyurethane's characteristics. The longer aliphatic chain of DOD generally leads to the following trends:
-
Increased Flexibility and Lower Hardness : The flexible nature of the dodecamethylene chain in DOD imparts greater segmental mobility, resulting in a softer, more flexible polyurethane with a lower Shore hardness.[1]
-
Lower Glass Transition (Tg) and Melting (Tm) Temperatures : The increased mobility of the polymer chains and the potential disruption of the hard segment packing due to the long alkyl chain of DOD typically result in lower glass transition and melting temperatures.[1]
-
Enhanced Hydrophobicity : The significant hydrocarbon character of DOD increases the overall hydrophobicity of the polyurethane, which can be advantageous for applications requiring resistance to aqueous environments.[1]
Data Presentation
The following tables summarize representative quantitative data comparing the mechanical and thermal properties of polyurethanes synthesized with 1,12-Dodecanediol (DOD) to those synthesized with a shorter-chain diol, 1,4-butanediol (BDO). It is important to note that these values are illustrative and can vary significantly based on the specific polyol, diisocyanate, and synthesis conditions employed.
Table 1: Representative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A/D Hardness |
| 1,4-Butanediol (BDO) | 35 - 50 | 400 - 600 | 85A - 95A |
| 1,12-Dodecanediol (DOD) | 15 - 30 | 600 - 800 | 65A - 80A |
Table 2: Representative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |
| 1,4-Butanediol (BDO) | -30 to -50 | 180 - 220 |
| 1,12-Dodecanediol (DOD) | -45 to -65 | 120 - 160 |
Experimental Protocols
The synthesis of polyurethanes using 1,12-Dodecanediol can be accomplished through two primary methods: the one-shot process and the two-step (prepolymer) process. The choice of method depends on the desired control over the polymer architecture and the specific requirements of the final application.
General Considerations for using 1,12-Dodecanediol:
Due to the high melting point of 1,12-Dodecanediol (79-81 °C), modifications to standard protocols are necessary. It is crucial to ensure that the DOD is completely molten and homogeneously mixed with the other reactants before the addition of the diisocyanate. This may require preheating the polyol and DOD mixture to a temperature above DOD's melting point.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves the simultaneous reaction of the polyol, diisocyanate, and 1,12-Dodecanediol chain extender.
Materials:
-
Polyol (e.g., Poly(caprolactone) diol (PCL), Poly(tetramethylene ether) glycol (PTMEG))
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
1,12-Dodecanediol (DOD)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)) (optional, for solution polymerization)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven. Dry the polyol and 1,12-Dodecanediol under vacuum at 80-100 °C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the dried polyol and 1,12-Dodecanediol.
-
Dissolution/Melting: If performing a solution polymerization, add the anhydrous solvent. Heat the mixture to 90-100 °C while stirring under a nitrogen atmosphere until the 1,12-Dodecanediol is completely melted and a homogeneous solution is formed.
-
Isocyanate Addition: Cool the mixture to 60-70 °C. Slowly add the stoichiometric amount of the diisocyanate to the mixture at once under vigorous stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).
-
Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90 °C for 2-3 hours.
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110 °C for 12-24 hours.
-
Post-Curing: Allow the polyurethane to cool slowly to room temperature.
Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis
This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with 1,12-Dodecanediol. This approach offers better control over the polymer structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying: As per Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction flask, add the dried polyol and heat to 60-70 °C under a nitrogen atmosphere with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90 °C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.[3]
-
-
Chain Extension:
-
In a separate flask, dissolve the dried 1,12-Dodecanediol in a minimal amount of anhydrous solvent or use it in its molten state by heating to 90-100 °C.
-
Cool the prepolymer to 60-70 °C.
-
Slowly add the stoichiometric amount of the 1,12-Dodecanediol solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing: As per Protocol 1.
Mandatory Visualizations
Caption: Polyurethane Synthesis Workflows.
Caption: Influence of DOD on PU Properties.
References
Dodecanediol as a Chain Extender in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,12-Dodecanediol (B52552) is a long-chain aliphatic diol that serves as a versatile chain extender in the synthesis of various polymers. Its twelve-carbon backbone imparts unique properties to polymers such as polyurethanes and polyesters, enhancing flexibility, thermal stability, and hydrophobicity. These characteristics are highly desirable in the development of advanced materials for a range of applications, including high-performance elastomers, coatings, adhesives, and drug delivery systems.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of 1,12-dodecanediol as a chain extender in polyurethane and polyester (B1180765) synthesis.
Introduction to Dodecanediol in Polymer Synthesis
1,12-Dodecanediol is a bifunctional molecule with hydroxyl groups at each end of a twelve-carbon chain.[1] In polymer chemistry, it functions as a chain extender, a low-molecular-weight compound that links shorter polymer chains together to increase the overall molecular weight.[2] The incorporation of 1,12-dodecanediol into a polymer backbone significantly influences the material's final properties. The long, flexible aliphatic chain of this compound introduces greater segmental mobility, which can lead to increased flexibility, a lower glass transition temperature (Tg), and enhanced elongation at break.[3] Furthermore, its hydrophobic nature can be advantageous in applications requiring low water absorption or for the controlled release of hydrophobic drugs.
This compound in Polyurethane Synthesis
In polyurethane (PU) synthesis, 1,12-dodecanediol acts as a chain extender by reacting with isocyanate groups of a prepolymer. This reaction forms the "hard segments" of the polyurethane, which contribute to the material's mechanical strength and thermal stability. The long chain of this compound can influence the morphology of these hard segments, leading to more flexible and elastic materials compared to those synthesized with shorter-chain diols.
Impact on Polyurethane Properties
The use of 1,12-dodecanediol as a chain extender in polyurethanes generally results in:
-
Increased Flexibility and Elongation: The long aliphatic chain enhances the flexibility of the polymer, leading to a higher elongation at break.
-
Lower Hardness: Compared to shorter-chain diols, this compound reduces the hardness of the resulting polyurethane.
-
Lower Glass Transition Temperature (Tg): The increased segmental mobility leads to a lower Tg of the hard segment.[3]
-
Enhanced Hydrophobicity: The long hydrocarbon chain increases the water-repellent nature of the polyurethane.
Quantitative Data: Polyurethane Properties
The following tables summarize representative data for polyurethanes synthesized with 1,12-dodecanediol as a chain extender. It is important to note that the specific properties of the final polymer are highly dependent on the type of polyol and diisocyanate used, as well as the synthesis conditions.
Table 1: Representative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 1,4-Butanediol | 35 - 50 | 400 - 600 | 90 - 95 |
| 1,6-Hexanediol | 30 - 45 | 450 - 650 | 80 - 90 |
| 1,10-Decanediol | 25 - 40 | 500 - 700 | 75 - 85 |
| 1,12-Dodecanediol | 20 - 35 | 550 - 750 | 70 - 80 |
Note: Data is representative and compiled to illustrate expected trends. Actual values will vary based on the specific formulation.
Table 2: Representative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |
| 1,4-Butanediol | -30 to -50 | 180 - 220 |
| 1,6-Hexanediol | -35 to -55 | 170 - 210 |
| 1,10-Decanediol | -40 to -60 | 160 - 200 |
| 1,12-Dodecanediol | -45 to -65 | 150 - 190 |
Note: These values are illustrative and depend on the overall polymer composition and morphology.
Experimental Protocol: Two-Step (Prepolymer) Polyurethane Synthesis
This method allows for better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with 1,12-dodecanediol.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)
-
1,12-Dodecanediol
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Drying: Thoroughly dry all glassware and reagents. The polyol and 1,12-dodecanediol should be dried under vacuum at 80-100 °C for several hours.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, react an excess of the diisocyanate with the polyol (typically a 2:1 molar ratio of NCO:OH) at 60-80 °C under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried 1,12-dodecanediol in the anhydrous solvent.
-
Cool the prepolymer to 60-70 °C.
-
Slowly add the stoichiometric amount of the 1,12-dodecanediol solution to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
-
Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.
-
Precipitation and Purification:
-
Once the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polyurethane by pouring it into a non-solvent such as methanol (B129727) or cold water.
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Caption: Workflow for two-step polyurethane synthesis.
This compound in Polyester Synthesis
In polyester synthesis, 1,12-dodecanediol is one of the diol monomers that reacts with a dicarboxylic acid (or its derivative) to form the polyester chain. The long aliphatic chain of this compound imparts flexibility and hydrophobicity to the resulting polyester, making it suitable for applications such as biodegradable plastics and soft tissue engineering.
Impact on Polyester Properties
The incorporation of 1,12-dodecanediol in polyesters leads to:
-
High Flexibility and Elongation: The long methylene (B1212753) chain results in very flexible molecular chains and high elongation at break.
-
Polyethylene-like Properties: Polyesters synthesized with 1,12-dodecanediol and long-chain diacids can exhibit mechanical properties similar to polyethylene.
-
Good Thermal Stability: These polyesters generally show good thermal stability.
-
High Crystallinity: The regular structure of the long aliphatic chains can lead to high crystallinity.
Quantitative Data: Polyester Properties
The following tables present data for polyesters synthesized from 1,12-dodecanediol and various aliphatic diacids.
Table 3: Molecular Weight of Polyesters from 1,12-Dodecanediol and Aliphatic Diacids
| Dicarboxylic Acid | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Adipic Acid | 66,360 | 1.87 |
| Suberic Acid | 76,820 | 1.95 |
| Sebacic Acid | 80,450 | 2.01 |
| Dodecanedioic Acid | 85,370 | 2.05 |
Table 4: Thermal and Mechanical Properties of Polyesters from 1,12-Dodecanediol and Aliphatic Diacids
| Dicarboxylic Acid | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | 75.8 | 16.5 | 225 |
| Suberic Acid | 82.1 | 20.8 | 255 |
| Sebacic Acid | 85.3 | 25.3 | 254 |
| Dodecanedioic Acid | 91.2 | 28.7 | 280 |
Experimental Protocol: Melt Polycondensation of Polyesters
This protocol describes a two-stage melt polycondensation for synthesizing polyesters from 1,12-dodecanediol and a dicarboxylic acid.
Materials:
-
1,12-Dodecanediol
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., titanium(IV) butoxide - TBT, antimony trioxide)
-
Antioxidant (e.g., triphenyl phosphite)
Procedure:
-
Esterification Stage:
-
Charge equimolar amounts of 1,12-dodecanediol and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Add the catalyst and antioxidant.
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen with stirring. Water will be produced and should be collected.
-
Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240 °C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over about 1 hour. This helps to remove excess diol and drive the polymerization.
-
Continue the reaction under high vacuum for an additional 3-5 hours, during which the viscosity of the molten polymer will increase significantly.
-
-
Termination and Recovery:
-
To terminate the reaction, remove the heat and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polyester under vacuum.
-
Caption: Workflow for melt polycondensation of polyesters.
This compound in Polyamide Synthesis
The role of diols as chain extenders in polyamide synthesis is not as conventional as in polyurethanes and polyesters. Traditional polyamide synthesis involves the condensation reaction between a diamine and a dicarboxylic acid. However, recent advancements in catalysis have enabled the direct synthesis of polyamides from diols and diamines, though this is not a chain extension reaction in the typical sense but rather a primary polymerization route.[1][3][4] In these catalytic systems, the diol acts as a monomer, and the reaction proceeds via a dehydrogenation coupling mechanism, releasing hydrogen gas as the only byproduct.[1][4]
Due to the nature of this synthesis, 1,12-dodecanediol would be considered a monomer rather than a chain extender. This innovative approach offers a more environmentally friendly alternative to conventional methods that often require harsh conditions and produce stoichiometric waste.
Characterization of this compound-Based Polymers
Standard analytical techniques are used to characterize polymers synthesized with 1,12-dodecanediol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine monomer incorporation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To determine the mechanical properties, including tensile strength, Young's modulus, and elongation at break.
Caption: Polymer characterization workflow.
Conclusion
1,12-Dodecanediol is a valuable chain extender for modifying the properties of polyurethanes and a key diol monomer for synthesizing high-performance polyesters. Its long aliphatic chain provides a unique combination of flexibility, hydrophobicity, and thermal stability to the resulting polymers. The detailed protocols and data presented in these application notes serve as a guide for researchers and scientists in designing and synthesizing advanced polymeric materials for a variety of applications, from flexible elastomers to biodegradable materials for the pharmaceutical industry. While its role in traditional polyamide synthesis is limited, emerging catalytic methods are opening new avenues for its use in the production of polyamides from diols.
References
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of Polyurethanes Containing Different Chain Extenders | Semantic Scholar [semanticscholar.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. scilit.com [scilit.com]
Application Notes and Protocols: The Role of 1,12-Dodecanediol in Enhancing Polymer Flexibility and Durability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dodecanediol is a long-chain aliphatic diol that serves as a crucial monomer and chain extender in the synthesis of various polymers, most notably polyesters and polyurethanes. Its unique molecular structure, characterized by a flexible twelve-carbon chain bookended by two hydroxyl groups, imparts significant improvements in the flexibility and durability of the final polymeric materials.[1] When incorporated into a polymer backbone, the long aliphatic chain of 1,12-Dodecanediol introduces greater segmental mobility, which in turn lowers the glass transition temperature and enhances the elasticity of the material.[2] This makes it an invaluable component for creating high-performance elastomers, flexible coatings, adhesives, and biocompatible materials for medical devices and drug delivery systems.
These application notes provide a comprehensive overview of the effects of 1,12-Dodecanediol on polymer properties, supported by quantitative data and detailed experimental protocols for the synthesis and characterization of polymers incorporating this versatile diol.
Impact of 1,12-Dodecanediol on Polymer Properties: Data Summary
The incorporation of 1,12-Dodecanediol as a chain extender in polyurethanes or as a diol monomer in polyesters generally leads to a decrease in hardness and tensile strength, accompanied by a significant increase in elongation at break, signifying enhanced flexibility.
Polyurethane Properties
| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Hardness (Shore A) |
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | Higher | Lower | Higher | Higher |
| 1,12-Dodecanediol | HO-(CH₂)₁₂-OH | Lower | Higher | Lower | Lower |
Note: The values are presented as relative trends. Absolute values are highly dependent on the specific polyol, diisocyanate, and synthesis conditions used.
Polyester (B1180765) Properties
A study on aliphatic polyesters synthesized from 1,12-Dodecanediol and various even-carbon diacids via melt polycondensation provides the following quantitative data on their mechanical and thermal properties.
| Dicarboxylic Acid | Tensile Strength (MPa) | Elongation at Break (%) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Adipic Acid | - | - | 71.3 | 381.6 |
| Suberic Acid | 20.8 | 255 | 77.2 | 400.9 |
| Sebacic Acid | 25.3 | 254 | 79.8 | 409.7 |
| Dodecanedioic Acid | - | - | 84.5 | 412.5 |
Data extracted from a study on polyesters based on 1,12-Dodecanediol.[3] Note the absence of a short-chain diol control for direct comparison.
Experimental Protocols
I. Synthesis of Polyurethane Elastomer using 1,12-Dodecanediol as a Chain Extender (Two-Step Prepolymer Method)
This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method, which allows for better control over the polymer structure.
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTHF), Polycaprolactone (PCL)), dried under vacuum at 80-100°C.
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI)).
-
1,12-Dodecanediol, dried under vacuum at 80-100°C.
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL)).
-
Anhydrous solvent (e.g., Dimethylformamide (DMF)).
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried polyol.
-
Heat the polyol to 60-80°C with stirring under a nitrogen atmosphere.
-
Add an excess of the diisocyanate (typically a 2:1 molar ratio of NCO to OH groups) to the polyol.
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried 1,12-Dodecanediol in the anhydrous solvent.
-
Slowly add the 1,12-Dodecanediol solution to the vigorously stirred prepolymer.
-
Add a catalytic amount of DBTDL (e.g., 0.1-0.5 wt% of total reactants).[2]
-
Continue stirring at 70-90°C for 2-4 hours. The viscosity will increase as the polymer forms.[2]
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a preheated mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours.
-
-
Purification:
-
After curing, the polymer can be purified by dissolving it in a suitable solvent (e.g., DMF) and precipitating it in a non-solvent like methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40-60°C until a constant weight is achieved.
-
II. Synthesis of Polyester via Melt Polycondensation using 1,12-Dodecanediol
This protocol details a solvent-free method for synthesizing polyesters.
Materials:
-
1,12-Dodecanediol.
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid).
-
Catalyst (e.g., Tin(II) octoate or Titanium(IV) butoxide).
-
Antioxidant (e.g., Irganox 1010).
Procedure:
-
Esterification Stage:
-
Charge a glass reactor equipped with a mechanical stirrer, a distillation column, and a nitrogen inlet with equimolar amounts of 1,12-Dodecanediol and the dicarboxylic acid. A slight excess of the diol may be used to compensate for any loss.
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid) and a small amount of antioxidant.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will be generated as a byproduct and should be collected. Continue this stage for 2-4 hours until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 200-220°C.
-
Gradually apply a vacuum (to below 1 mbar) to remove the remaining water and any excess diol.
-
Continue the reaction under high vacuum and stirring for another 3-5 hours. The viscosity of the melt will increase significantly.
-
-
Product Recovery:
-
Once the desired viscosity is reached, cool the reactor under nitrogen.
-
The resulting polyester can be extruded or collected as a solid.
-
III. Mechanical Testing of Polymer Samples
This protocol follows the general guidelines of ASTM D638 for determining the tensile properties of plastics.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer.
-
Specimen cutting die (dog-bone shape, e.g., ASTM D638 Type IV).
Procedure:
-
Specimen Preparation:
-
Prepare flat sheets of the polymer by melt pressing or solution casting.
-
Cut at least five "dog-bone" shaped specimens from the sheets using the cutting die.[4]
-
-
Conditioning:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[5]
-
-
Testing:
-
Secure a specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[5]
-
Record the force and elongation data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
-
IV. Thermal Analysis of Polymer Samples
A. Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., -80°C).
-
Heat the sample again at the same rate to above its melting point.
-
Analyze the second heating scan to determine Tg, Tm, and the enthalpy of melting.
B. Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Procedure:
-
Accurately weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Visualizations
Caption: Logical relationship of 1,12-Dodecanediol's effect on polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Surfactants from 1,12-Dodecanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of surfactants derived from 1,12-dodecanediol (B52552). This versatile C12 α,ω-diol serves as a valuable building block for producing bolaform surfactants, which possess two hydrophilic head groups at opposite ends of a hydrophobic chain.[1][2][3] Such structures can exhibit unique self-assembly properties and are of interest in drug delivery, materials science, and personal care applications.[4]
Overview of Surfactant Synthesis from 1,12-Dodecanediol
The synthesis of surfactants from 1,12-dodecanediol involves the chemical modification of its terminal hydroxyl groups to introduce hydrophilic head groups. The nature of these head groups determines the class of the resulting surfactant: anionic, cationic, non-ionic, or zwitterionic. The general workflow for these syntheses is depicted below.
Caption: General workflow for the synthesis of different classes of surfactants from 1,12-dodecanediol.
Experimental Protocols
Synthesis of Anionic Surfactants
Anionic surfactants can be synthesized from 1,12-dodecanediol by introducing negatively charged head groups, such as carboxylates or sulfates.
This is a two-step process involving the oxidation of 1,12-dodecanediol to 1,12-dodecanedioic acid, followed by neutralization.
Step 1: Oxidation of 1,12-Dodecanediol to 1,12-Dodecanedioic Acid
-
Principle: The terminal primary alcohol groups of 1,12-dodecanediol are oxidized to carboxylic acids. While various oxidizing agents can be used, biological oxidation using specific yeast strains offers a greener alternative to harsh chemical methods.[5][6][7]
-
Materials: 1,12-dodecanediol, Candida tropicalis yeast strain, fermentation medium, sodium hydroxide (B78521), hydrochloric acid, ethyl acetate.
-
Protocol (Adapted from microbial oxidation of alkanes):
-
Prepare a suitable fermentation medium for Candida tropicalis.
-
Inoculate the medium with a culture of Candida tropicalis.
-
Add 1,12-dodecanediol to the fermentation broth as the substrate.
-
Incubate the culture under aerobic conditions with agitation at an appropriate temperature (e.g., 30°C) for several days.
-
Monitor the conversion of 1,12-dodecanediol to 1,12-dodecanedioic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, acidify the broth with hydrochloric acid to precipitate the 1,12-dodecanedioic acid.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from a suitable solvent like hot water or an ethanol (B145695)/water mixture to obtain pure 1,12-dodecanedioic acid.[5][8]
-
Step 2: Neutralization to Disodium (B8443419) 1,12-Dodecanedioate
-
Principle: The dicarboxylic acid is neutralized with a base, typically sodium hydroxide, to form the disodium salt, which is the anionic surfactant.
-
Materials: 1,12-dodecanedioic acid, sodium hydroxide, ethanol, deionized water.
-
Protocol:
-
Dissolve a known amount of 1,12-dodecanedioic acid in ethanol.
-
Prepare a stoichiometric amount of sodium hydroxide solution in deionized water.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of the diacid with stirring.
-
Monitor the pH of the solution until it reaches neutral (pH ~7).
-
Evaporate the solvent under reduced pressure to obtain the solid disodium 1,12-dodecanedioate.
-
Dry the product in a vacuum oven.
-
Synthesis of Cationic Surfactants (Proposed)
The synthesis of bolaform quaternary ammonium surfactants from 1,12-dodecanediol is a multi-step process.
Step 1: Conversion of 1,12-Dodecanediol to 1,12-Dibromododecane (B1294643)
-
Principle: The hydroxyl groups are replaced with bromine atoms using a suitable brominating agent.
-
Materials: 1,12-dodecanediol, phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), dichloromethane (B109758).
-
Protocol (General procedure for alcohol bromination):
-
Dissolve 1,12-dodecanediol in dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,12-dibromododecane.
-
Step 2: Synthesis of a Bolaform Quaternary Ammonium Surfactant
-
Principle: The dibromide is reacted with a tertiary amine to form the quaternary ammonium salt.
-
Materials: 1,12-dibromododecane, trimethylamine (B31210) (or other tertiary amine), ethanol.
-
Protocol (General quaternization procedure):
-
Dissolve 1,12-dibromododecane in ethanol in a pressure vessel.
-
Add an excess of trimethylamine (as a solution in ethanol or condensed gas).
-
Seal the vessel and heat at a suitable temperature (e.g., 80-100°C) for 24-48 hours.
-
Cool the vessel, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol or ether and dry under vacuum.
-
Synthesis of Non-ionic Surfactants
-
Principle: Ethylene (B1197577) oxide is added to both hydroxyl groups of 1,12-dodecanediol in the presence of a catalyst.
-
Materials: 1,12-dodecanediol, ethylene oxide, potassium hydroxide (catalyst).
-
Protocol (Adapted from ethoxylation of fatty alcohols): [9][10]
-
Charge 1,12-dodecanediol into a high-pressure reactor.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture under vacuum to remove any water.
-
Introduce ethylene oxide into the reactor at a controlled rate while maintaining the desired reaction temperature (e.g., 130-180°C) and pressure.
-
The degree of ethoxylation can be controlled by the molar ratio of ethylene oxide to 1,12-dodecanediol.
-
After the desired amount of ethylene oxide has been added, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid).
-
The resulting product is a mixture of polyethoxylated dodecanediols with varying chain lengths.
-
-
Principle: Glucose is attached to the hydroxyl groups of 1,12-dodecanediol.
-
Materials: 1,12-dodecanediol, D-glucose, suitable acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., dimethylformamide).
-
Protocol (Adapted from Fischer glycosylation): [11][12][13]
-
Suspend D-glucose in a solution of 1,12-dodecanediol in dimethylformamide.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reduced pressure to remove water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate).
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Synthesis of Zwitterionic Surfactants (Proposed)
This synthesis involves first preparing a tertiary diamine from 1,12-dodecanediol, followed by reaction to introduce both positive and negative charges.
Step 1: Synthesis of N,N,N',N'-Tetramethyl-1,12-dodecanediamine
-
Principle: 1,12-Dibromododecane (prepared as in 2.2.1) is reacted with dimethylamine (B145610).
-
Materials: 1,12-dibromododecane, dimethylamine, ethanol.
-
Protocol:
-
Dissolve 1,12-dibromododecane in ethanol.
-
Add an excess of dimethylamine solution.
-
Heat the mixture in a sealed vessel.
-
After the reaction, remove the solvent and purify the resulting tertiary diamine.
-
Step 2: Synthesis of a Bolaform Sulfobetaine (B10348) Surfactant
-
Principle: The tertiary diamine reacts with a sultone to introduce the sulfobetaine head groups.[14][15]
-
Materials: N,N,N',N'-Tetramethyl-1,12-dodecanediamine, 1,3-propanesultone, acetonitrile.
-
Protocol (Adapted from sulfobetaine synthesis): [14][16]
-
Dissolve the tertiary diamine in acetonitrile.
-
Add a stoichiometric amount of 1,3-propanesultone.
-
Stir the reaction mixture at room temperature for several hours.
-
The zwitterionic product will precipitate out of the solution.
-
Collect the product by filtration, wash with acetonitrile, and dry under vacuum.
-
Quantitative Data of 1,12-Dodecanediol-Based Surfactants
Quantitative data for surfactants specifically derived from 1,12-dodecanediol is limited in the literature. However, data for structurally similar surfactants, such as gemini (B1671429) surfactants with a C12 spacer, can provide valuable insights into their expected properties.
| Surfactant Type | Specific Surfactant (Proxy) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Reference |
| Cationic (Gemini) | 12-12-12(Et) Gemini | 0.051 | 34.5 | [17] |
| Anionic | Sodium Dodecyl Sulfate (SDS) (for comparison) | 8.3 | ~39 | [17] |
| Non-ionic | Pentaethylene glycol monododecyl ether (C12E5) | 0.065 | ~30 | |
| Zwitterionic | Dodecyl betaine | ~0.3 | ~35 |
Note: The data for SDS, C12E5, and dodecyl betaine are for single-chain surfactants and are provided for general comparison.
Biodegradability
Surfactants based on linear alkyl chains, such as those derived from 1,12-dodecanediol, are generally considered to be readily biodegradable under aerobic conditions.[18][19] The ultimate biodegradation involves the breakdown of the molecule to carbon dioxide, water, and mineral salts.[18] The rate of biodegradation can be influenced by the nature of the hydrophilic head group.[20]
Biological Activity and Signaling Pathways
The biological activity of surfactants is highly dependent on their structure. Cationic surfactants, for instance, are known to interact with negatively charged cell membranes and can exhibit antimicrobial properties. One of the metabolites of 1,12-dodecanediol-based surfactants, particularly the anionic carboxylate type, is 1,12-dodecanedioic acid (DC12). Recent studies have shown that DC12 can have significant effects on metabolic pathways.[21][22]
Specifically, DC12 has been shown to prevent and reverse metabolic-associated liver disease and obesity in animal models.[21] It achieves this by modulating key metabolic pathways in the liver, including the inhibition of de novo lipogenesis and the enhancement of fatty acid β-oxidation.[21]
Caption: Signaling pathways affected by 1,12-dodecanedioic acid, a metabolite of certain 1,12-dodecanediol-based surfactants.
References
- 1. 1,12-Dodecanediol for synthesis 5675-51-4 [sigmaaldrich.com]
- 2. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,12-Dodecanediol [webbook.nist.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. nam.confex.com [nam.confex.com]
- 6. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity - American Chemical Society [acs.digitellinc.com]
- 7. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]
- 9. CN104666283B - Prepare the method and product of alcohol ethoxylate - Google Patents [patents.google.com]
- 10. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 11. Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Performance Evaluation of a Betaine Surfactant | E3S Web of Conferences [e3s-conferences.org]
- 17. benchchem.com [benchchem.com]
- 18. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dodecanediol in Cosmetics and Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecanediol in Cosmetic Science
This compound, specifically the linear isomer 1,12-dodecanediol (B52552) (CAS 5675-51-4), is a versatile, multifunctional ingredient increasingly utilized in the formulation of cosmetic and personal care products. Its unique molecular structure, featuring a 12-carbon chain with hydroxyl groups at each end, imparts a range of desirable properties.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging the benefits of 1,12-dodecanediol in various formulations.
Key Functions:
-
Moisturizer & Humectant: Helps to hydrate (B1144303) the skin by attracting and retaining moisture.[2][4]
-
Stabilizer: Enhances the stability of emulsions, such as creams and lotions.[1][3]
-
Antimicrobial Agent & Preservative Booster: Exhibits broad-spectrum antimicrobial activity and can enhance the efficacy of traditional preservatives.[2]
-
Skin Conditioning Agent: Improves the overall texture and appearance of the skin.[1]
Physicochemical Properties of 1,12-Dodecanediol:
| Property | Value | Reference |
| Appearance | White crystalline solid, flakes, or pellets | [1][5] |
| Molecular Formula | C12H26O2 | [1][6] |
| Molecular Weight | 202.33 g/mol | [1][6] |
| Melting Point | 79-84 °C | [1] |
| Boiling Point | 188-190 °C at 12 mmHg | [1] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | [2] |
Applications and Efficacy Data
Skin Hydration and Moisturization
1,12-Dodecanediol is an effective moisturizing agent that helps to improve skin hydration levels.[2] Its mechanism of action is attributed to its humectant properties, drawing moisture from the environment and the deeper layers of the skin to the stratum corneum, and its emollient nature, which forms a protective barrier to reduce transepidermal water loss (TEWL).
Antimicrobial Activity and Preservative Boosting
1,12-Dodecanediol has demonstrated inherent antimicrobial properties, making it a valuable component in self-preserving formulations or as a booster for traditional preservative systems.[2] This allows for a reduction in the concentration of conventional preservatives, which can be advantageous for products intended for sensitive skin.
Mechanism of Antimicrobial Action: The antimicrobial effect of diols like 1,12-dodecanediol is generally attributed to their ability to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately, cell death. The length of the carbon chain plays a crucial role in this activity.
Efficacy Data (Minimal Inhibitory Concentration - MIC): Quantitative data for the MIC of 1,12-dodecanediol against a broad spectrum of microorganisms relevant to cosmetic spoilage is limited in publicly accessible literature. However, studies on similar 1,2-alkanediols provide insights into their effectiveness. For instance, 1,2-dodecanediol (B74227) has shown MIC values of 4000 µg/mL against Staphylococcus aureus and 3200 µg/mL against Staphylococcus epidermidis.[7] It is important to note that the efficacy of 1,12-dodecanediol may differ and should be determined through appropriate testing for each formulation.
Synergistic Effects: Studies have shown that certain diols can act synergistically with other antimicrobial agents, such as phenoxyethanol, enhancing the overall preservative effect of a formulation. This can be particularly effective against challenging microorganisms like Aspergillus niger.
Formulation Guidelines
1,12-Dodecanediol is a versatile ingredient that can be incorporated into various cosmetic formulations, including oil-in-water (O/W) and water-in-oil (W/O) emulsions, serums, and cleansers.
Typical Use Levels: The concentration of 1,12-dodecanediol in a formulation will depend on its intended function.
-
Moisturizer/Emollient: 1.0% - 5.0%
-
Preservative Booster: 0.5% - 2.0%
-
Primary Antimicrobial Agent: 2.0% - 5.0%
Incorporation into Formulations:
-
Oil-in-Water (O/W) Emulsions: Due to its higher melting point, 1,12-dodecanediol should be added to the oil phase and heated until fully dissolved before emulsification.
-
Water-in-Oil (W/O) Emulsions: It can be incorporated into the oil phase.
-
Anhydrous Systems: It can be dissolved in the lipid base with heating.
Prototype Formulation: Moisturizing O/W Cream
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| B | Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.00 |
| Cetyl Alcohol | Thickener, Emollient | 2.50 | |
| Caprylic/Capric Triglyceride | Emollient | 5.00 | |
| 1,12-Dodecanediol | Moisturizer, Stabilizer | 2.00 | |
| Dimethicone | Emollient | 1.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Fragrance | Fragrance | 0.10 |
Procedure:
-
Combine Phase A ingredients and heat to 75-80°C with mixing.
-
Combine Phase B ingredients and heat to 75-80°C with mixing until all solids are melted and the phase is uniform.
-
Add Phase B to Phase A with homogenization.
-
Cool the emulsion with gentle mixing.
-
Add Phase C ingredients individually below 40°C and mix until uniform.
-
Adjust pH if necessary.
Experimental Protocols
Protocol: Evaluation of Skin Hydration (Corneometry)
Objective: To quantify the effect of a cosmetic formulation containing 1,12-dodecanediol on skin surface hydration.
Apparatus: Corneometer® (or equivalent device measuring skin capacitance).
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with self-perceived dry skin. Subjects should refrain from using moisturizers on the test area (e.g., volar forearm) for a specified period (e.g., 24-72 hours) before the study.
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 30 minutes.
-
Baseline Measurement: Take baseline skin hydration readings from the designated test sites.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated test site. Leave an adjacent area untreated as a control.
-
Post-Application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Calculate the percentage change in skin hydration from baseline for both the treated and untreated sites. Perform statistical analysis to determine the significance of the results.
Protocol: Antimicrobial Efficacy Testing (Challenge Test)
Objective: To assess the effectiveness of the preservative system in a cosmetic formulation containing 1,12-dodecanediol.
Methodology: Based on ISO 11930 or USP <51> Antimicrobial Effectiveness Testing.
Procedure:
-
Product Inoculation: Inoculate samples of the final formulation with a mixed culture of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).
-
Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).
-
Microbial Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from the samples and determine the number of viable microorganisms.
-
Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The formulation passes the test if it meets the specified criteria for microbial reduction (e.g., a certain log reduction within a specific timeframe).
Protocol: Stability Testing
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing 1,12-dodecanediol under various conditions.
Procedure:
-
Sample Preparation: Prepare samples of the final formulation in its intended packaging.
-
Storage Conditions: Store the samples under a range of conditions, including:
-
Real-Time: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Freeze-Thaw Cycling: e.g., 24 hours at -10°C followed by 24 hours at 25°C, for several cycles.
-
-
Evaluation Intervals: Assess the samples at regular intervals (e.g., 1, 2, and 3 months for accelerated testing; and at specified time points up to the desired shelf life for real-time testing).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and signs of phase separation.
-
Chemical: Concentration of active ingredients (if applicable).
-
Microbiological: Microbial content (to ensure continued preservation).
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. hexislab.com [hexislab.com]
- 4. specialchem.com [specialchem.com]
- 5. 1,12-dodécanediol, 98 %, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecanediol as a Plasticizer in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanediol, specifically 1,12-dodecanediol (B52552), is a long-chain aliphatic diol that has garnered interest in polymer science. While it is well-established as a monomer or chain extender in the synthesis of polyesters and polyurethanes to impart flexibility and enhance mechanical properties, its application as an additive plasticizer is an emerging area of investigation.[1] Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a plasticizer in industrial applications, with a focus on Poly(vinyl chloride) (PVC) and biodegradable polymers such as Polylactic Acid (PLA).
Due to the limited direct experimental data on this compound as an additive plasticizer, this guide includes comparative data from structurally similar long-chain diols and their derivatives to provide a predictive assessment of its potential performance.
Principle of this compound as a Plasticizer
The long, linear hydrocarbon chain of 1,12-dodecanediol is expected to effectively intercalate between polymer chains, increasing the free volume and allowing for greater chain mobility. This mechanism is anticipated to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid to a more flexible state.[3] The two terminal hydroxyl groups may also form hydrogen bonds with polar polymers, potentially improving compatibility and reducing migration.
Application in Poly(vinyl chloride) (PVC)
PVC is a widely used polymer that often requires plasticization to achieve the flexibility needed for various applications, including medical devices, cable insulation, and packaging films.[4] Traditional phthalate-based plasticizers are facing increasing scrutiny due to health and environmental concerns, driving the search for safer alternatives.[3][4]
Predicted Performance and Comparative Data
Table 1: Comparative Performance of Diol-Based and Phthalate (B1215562) Plasticizers in PVC (40 phr)
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Di(2-ethylhexyl) phthalate (DEHP) | -40 to -25 | 15 - 25 | 250 - 400 | 75 - 90 |
| 1,3-Propanediol Dibenzoate | -18 | 21 | 350 | 85 |
| 1,5-Pentanediol Dibenzoate | -25 | 20 | 380 | 82 |
| 1,6-Hexanediol Dibenzoate | -28 | 19 | 400 | 80 |
| 1,12-Dodecanediol (Predicted) | Requires experimental data | Requires experimental data | Requires experimental data | Requires experimental data |
Data for diol dibenzoates is sourced from comparative studies of green plasticizers.[5] DEHP data represents a typical range.
Experimental Protocol: Evaluation of this compound in PVC
This protocol outlines the steps to prepare and evaluate PVC formulations plasticized with 1,12-dodecanediol.
Caption: Logical flow from raw materials to characterization for PLA plasticization.
Materials and Equipment:
-
PLA resin (pellets or powder)
-
1,12-Dodecanediol
-
Twin-screw extruder or internal mixer
-
Compression molder or film casting setup
-
Universal Testing Machine (UTM)
-
Impact tester (e.g., Izod or Charpy)
-
Differential Scanning Calorimeter (DSC)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Material Preparation:
-
Dry the PLA resin and this compound in a vacuum oven to remove moisture before processing.
-
-
Melt Blending:
-
Prepare blends of PLA and this compound at various weight percentages (e.g., 5%, 10%, 15%, 20%) using a twin-screw extruder or an internal mixer at a temperature of 170-190°C.
-
-
Sample Preparation:
-
Produce test specimens by either injection molding, compression molding the extruded pellets into sheets, or by solvent casting the blend into films. [6]
-
-
Characterization:
-
Mechanical Properties:
-
Conduct tensile tests (ASTM D638) to measure tensile strength, elongation at break, and Young's modulus.
-
Perform impact strength tests (ASTM D256) to evaluate the toughness of the plasticized PLA.
-
-
Thermal Analysis:
-
Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the blends. A decrease in Tg is a primary indicator of plasticization.
-
-
Morphological Analysis:
-
Examine the fracture surface of the samples using SEM to assess the miscibility of this compound with the PLA matrix and to understand the fracture mechanism.
-
-
Safety and Handling
This compound is generally considered to have a low toxicity profile. [1]However, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When melt processing polymers, ensure adequate ventilation to avoid inhalation of any potential fumes. Consult the Safety Data Sheet (SDS) for 1,12-dodecanediol for detailed safety information.
Conclusion
1,12-dodecanediol holds promise as a potential plasticizer for both conventional and biodegradable polymers due to its long aliphatic chain and di-functional nature. The experimental protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate its performance. While direct quantitative data is currently sparse, comparative analysis with other long-chain diols and their derivatives suggests that this compound could offer a favorable balance of flexibility, mechanical properties, and potentially low migration. Further research is warranted to fully characterize its efficacy and establish its role as a viable alternative to traditional plasticizers.
References
- 1. Development and Characterization of Polylactic Acid (PLA)-Based Nanocomposites Used for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kmasa.co.za [kmasa.co.za]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocols for the Esterification of 1,12-Dodecanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,12-Dodecanediol (B52552) is a versatile α,ω-diol used as a monomer in the synthesis of polyesters and polyurethanes, and as a chemical intermediate in the production of fragrances, lubricants, and pharmaceuticals.[1][2][3] Its long twelve-carbon chain imparts flexibility and hydrophobicity to polymers.[2] The esterification of its two primary hydroxyl groups is a key reaction for these applications. This document provides detailed protocols for two primary methods of esterification: chemical synthesis via melt polycondensation and enzymatic synthesis using lipase (B570770).
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and outcomes for the chemical and enzymatic esterification of 1,12-dodecanediol with a dicarboxylic acid.
| Parameter | Chemical Esterification (Melt Polycondensation) | Enzymatic Esterification |
| Catalyst | Tin(II) 2-ethylhexanoate (B8288628) or Titanium(IV) butoxide[4] | Immobilized Lipase B from Candida antarctica (Novozym 435)[5] |
| Catalyst Conc. | 0.1–0.5 mol% (relative to dicarboxylic acid)[4][6] | ~2.5% (w/w)[7] |
| Reactants | 1,12-Dodecanediol, Dicarboxylic Acid (e.g., Adipic Acid)[4] | 1,10-Decanediol, 2-Methylpentanoic Acid (example)[7] |
| Molar Ratio | Equimolar amounts of diol and diacid[4] | Stoichiometric or with an excess of the acid (e.g., 30% molar excess)[7] |
| Temperature | Stage 1: 150-180 °C; Stage 2: 200-220 °C[4][6] | 60-80 °C[7] |
| Reaction Time | Stage 1: 2-4 hours; Stage 2: Several hours under vacuum[4][6] | ~7 hours[7] |
| Solvent | Solvent-free (melt)[4][8][9] | Solvent-free[7] |
| Byproduct Removal | Distillation of water, often under vacuum[4] | Not explicitly required to drive the reaction to high conversion[7] |
| Product Purity | High molecular weight polyesters (>60,000 g/mol ) can be achieved[8][9] | Up to 92.6% purity with optimized substrate ratio[7] |
| Key Features | Produces high molecular weight polymers; requires high temperatures and vacuum. | "Green Chemistry" approach; milder conditions; high specificity.[7] |
Experimental Protocols
Protocol 1: Synthesis of Polyester (B1180765) via Melt Polycondensation
Objective: To synthesize a polyester from 1,12-dodecanediol and a dicarboxylic acid (e.g., adipic acid) using a tin-based catalyst.
Materials:
-
1,12-Dodecanediol
-
Adipic acid
-
Tin(II) 2-ethylhexanoate (Stannous octoate)
-
Nitrogen gas (high purity)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser with a collection flask
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and distillation condenser. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with equimolar amounts of 1,12-dodecanediol and adipic acid. Add the tin(II) 2-ethylhexanoate catalyst (0.1-0.5 mol% based on the diacid).[4]
-
Inert Atmosphere: Purge the system with a slow stream of nitrogen gas for at least 30 minutes to remove oxygen.[6]
-
First Stage (Esterification):
-
Begin stirring the mixture and slowly heat it to 150-180 °C under a gentle flow of nitrogen.[4][6]
-
Maintain this temperature for 2-4 hours. During this stage, water will be produced as a byproduct and collected in the receiving flask.[4][6]
-
The reaction is monitored by the cessation of water collection.[6]
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-220 °C.[6]
-
Slowly apply a vacuum to the system to facilitate the removal of the remaining water and glycol, thereby increasing the molecular weight of the polyester.
-
Continue the reaction under vacuum for several hours until the desired viscosity or molecular weight is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask while still warm to facilitate handling.
-
Protocol 2: Enzymatic Esterification of Dodecanediol
Objective: To synthesize a diester from a diol and a carboxylic acid using an immobilized lipase catalyst. This protocol is based on the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate) and can be adapted for 1,12-dodecanediol.[7]
Materials:
-
1,12-Dodecanediol
-
Carboxylic acid (e.g., 2-methylpentanoic acid)[7]
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Thermostated batch reactor or round-bottom flask with magnetic stirring and heating
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Reactor Setup: Place the reactants in a thermostated batch reactor or a round-bottom flask equipped with a magnetic stirrer and a heating system.
-
Charging Reactants:
-
Add 1,12-dodecanediol and the carboxylic acid to the reactor. For higher purity, a molar excess of the acid (e.g., a 2.6:1 acid to alcohol molar ratio, which corresponds to a 30% molar excess of the acid) is recommended.[7]
-
Add the immobilized lipase catalyst (e.g., 2.5% w/w of the total reactant mass).[7]
-
-
Reaction Conditions:
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in the acid number of the mixture or by gas chromatography analysis.[7]
-
Product Recovery and Purification:
-
After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
The product can be purified from the excess carboxylic acid, for example, by vacuum distillation or column chromatography.
-
Mandatory Visualization
Caption: General workflow for the esterification of 1,12-dodecanediol.
References
- 1. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-functionalized copolymeric polyesters by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 1,12-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,12-dodecanediol (B52552) in various mixtures. The primary recommended technique is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), as it offers excellent resolution and sensitivity for this analyte. An alternative High-Performance Liquid Chromatography (HPLC) method with universal detectors is also presented for instances where GC is not a viable option.
Gas Chromatography (GC) Based Methods
Due to its volatility and thermal stability upon derivatization, GC is the preferred method for the quantification of 1,12-dodecanediol. The use of a non-polar capillary column allows for the effective separation of the analyte from other components in the mixture. To improve chromatographic peak shape and detection sensitivity, a derivatization step to silylate the hydroxyl groups is highly recommended.
Application Note: Quantification of 1,12-Dodecanediol using GC-MS with Silylation
This method provides a highly specific and sensitive approach for the quantification of 1,12-dodecanediol, making it ideal for complex matrices and low concentration levels. The mass spectrometer allows for unequivocal identification of the analyte.
Experimental Protocol:
a) Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh a known amount of 1,12-dodecanediol to prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate (B1210297) or dichloromethane. Prepare a series of calibration standards by diluting the stock solution. For samples, dissolve a known amount of the mixture in the same solvent.
-
Internal Standard: To each standard and sample, add a known concentration of an internal standard (IS). A suitable IS would be a similar compound not present in the sample, for example, 1,10-decanediol (B1670011) or a deuterated analog of 1,12-dodecanediol.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature until dryness.
-
Silylation: To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1][2] After cooling to room temperature, the sample is ready for GC-MS analysis.
b) GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.[3]
-
Source Temperature: 230°C.[3]
-
Transfer Line Temperature: 280°C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the derivatized 1,12-dodecanediol and the internal standard. For the bis-TMS derivative of 1,12-dodecanediol, characteristic ions would include fragments from the silylated molecule.
-
Quantitative Data Summary (GC-MS):
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 4 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Application Note: Quantification of 1,12-Dodecanediol using GC-FID
This method is a cost-effective and robust alternative to GC-MS for the routine quantification of 1,12-dodecanediol, particularly in simpler matrices where high specificity is not the primary concern. The Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds.[4][5]
Experimental Protocol:
a) Sample Preparation and Derivatization: Follow the same sample preparation and derivatization protocol as described for the GC-MS method (Section 1.1.a).
b) GC-FID Conditions:
-
Gas Chromatograph: Agilent 8890 GC System with FID or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[3]
-
Injector: Split/Splitless injector, 280°C. A split injection (e.g., 20:1) may be used for more concentrated samples.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
FID Detector:
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Quantitative Data Summary (GC-FID):
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng on column |
| Limit of Quantification (LOQ) | 5 - 15 ng on column |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Caption: Workflow for the HPLC-based quantification of 1,12-Dodecanediol.
References
- 1. Topics in Organic Chemistry: Understanding the Principles of HPLC ELSD: A Comprehensive Guide [chemistrywithdrsantosh.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Dodecanediol Synthesis: A Technical Support Center
A comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of dodecanediol synthesis. This guide provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.
Note on 1,5-Dodecanediol (B15363581): Specific experimental data and established high-yield synthesis pathways for 1,5-dodecanediol are not as extensively documented in scientific literature as for other isomers like 1,12-dodecanediol (B52552).[1] Therefore, this guide primarily focuses on the synthesis of 1,12-dodecanediol as a representative long-chain diol. The principles, troubleshooting steps, and optimization strategies discussed are largely applicable to the synthesis of other this compound isomers, including 1,5-dodecanediol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion. | - Increase reaction time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion. - Optimize temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious as excessively high temperatures can lead to side reactions and degradation. |
| Poor reagent quality: Impurities in starting materials or solvents can inhibit the reaction. | - Use high-purity reagents: Ensure all starting materials and solvents are of high purity and anhydrous, as water can interfere with many reactions. | |
| Catalyst deactivation: The catalyst may have lost its activity. | - Use fresh catalyst: Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere). - Increase catalyst loading: In some cases, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a good yield.[1] | |
| Presence of Multiple Byproducts | Side reactions: Undesired parallel or consecutive reactions may be occurring. | - Control reaction temperature: Overheating can promote the formation of byproducts. Maintain the reaction at the optimal temperature. - Optimize reagent stoichiometry: Using a slight excess of one reagent can sometimes drive the reaction towards the desired product and minimize side reactions. |
| Over-oxidation: In oxidation reactions, the diol can be further oxidized to other functional groups. | - Use milder oxidizing agents: If applicable, consider using a more selective oxidizing agent to avoid over-oxidation. | |
| Product Degradation during Workup or Purification | Harsh pH conditions: The diol may be sensitive to strongly acidic or basic conditions. | - Maintain neutral pH: During extraction and washing steps, use neutral or mildly acidic/basic solutions. |
| Thermal decomposition: High temperatures during purification can cause the product to degrade. | - Use vacuum distillation: For high-boiling point diols, vacuum distillation allows for purification at a lower temperature.[2] - Avoid excessive heating during recrystallization: Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. | |
| Difficulty in Product Purification | Similar polarity of product and impurities: Byproducts may have similar physical properties to the desired diol, making separation difficult. | - Optimize chromatographic conditions: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica (B1680970) gel, alumina) for column chromatography. - Consider derivatization: In some cases, converting the diol to a derivative (e.g., an ester) can alter its polarity, facilitating separation. The diol can then be regenerated. |
| Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization. | - Choose an appropriate recrystallization solvent: A good solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 1,12-dodecanediol?
A1: The main pathways to 1,12-dodecanediol are through chemical synthesis and biocatalysis. A common chemical method involves the reduction of 1,12-dodecanedioic acid or its esters.[4] Biocatalytic routes, which are considered more environmentally friendly, often utilize microorganisms like Escherichia coli or Candida tropicalis to convert substrates such as dodecane (B42187) or fatty acids into the desired diol.[5][6]
Q2: What are the advantages of biocatalytic synthesis over chemical synthesis for this compound production?
A2: Biocatalytic synthesis offers several advantages, including the use of renewable feedstocks, milder reaction conditions (lower temperature and pressure), and often higher selectivity, which can reduce the formation of byproducts and simplify purification processes.[7]
Q3: What are the common byproducts in the chemical synthesis of dodecanediols?
A3: In the synthesis of dodecanedioic acid (a common precursor to this compound) via oxidation of cyclododecane, shorter-chain dicarboxylic acids are common byproducts.[8] During the reduction of the diacid to the diol, incomplete reduction can lead to the presence of the corresponding hydroxy acid.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. Gas Chromatography (GC) can provide more quantitative information on the reaction progress and the formation of any volatile byproducts. For detailed analysis of long-chain diols, GC-Mass Spectrometry (GC-MS) is often employed after derivatization.[9]
Q5: What is a suitable method for purifying crude this compound?
A5: The most common methods for purifying solid diols like 1,12-dodecanediol are recrystallization and column chromatography.[2] For high-boiling point liquid diols, vacuum distillation is a viable option to prevent thermal decomposition.[2]
Data Presentation
Table 1: Effect of Catalyst and Temperature on the Hydrogenation of Dodecanoic Acid
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Dodecanol Yield (%) | Dodecane Yield (%) | Reference |
| 7.5 wt% Ir/Nb₂O₅ | 170 | 4.0 | 89.1 | - | [10] |
| 7.5 wt% Ir/MoO₃ | 200 | 8.0 | - | 90.7 | [10] |
| Ni-Sn(1.5)/TiO₂ | 160 | 3.0 | 93 | - | [11] |
| Ni-Sn(1.5)/γ-Al₂O₃ | 160 | 3.0 | <99 (conversion) | - | [11] |
Table 2: Biocatalytic Production of 1,12-Dodecanediol
| Microorganism | Substrate(s) | Time (h) | Product Concentration (g/L) | Reference |
| Recombinant E. coli | Dodecane & 1-Dodecanol (B7769020) | 68 | 3.76 | [5] |
| Candida tropicalis | Dodecanoic acid methyl ester | 188 | 66 (Dodecanedioic acid) | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dodecanedioic Acid to 1,12-Dodecanediol (General Procedure)
This protocol provides a general guideline for the reduction of a dicarboxylic acid to a diol.
Materials:
-
Dodecanedioic acid
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
Hydrogenation catalyst (e.g., Ru-based, Ir-based)
-
High-pressure autoclave reactor with a stirrer
-
Hydrogen gas source
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Add the dodecanedioic acid and the anhydrous solvent to the reactor.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the hydrogenation catalyst to the reactor. The catalyst loading should be optimized, typically ranging from 1-5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0-8.0 MPa).[10] Begin stirring and heat the reactor to the target temperature (e.g., 160-200°C).[10][11]
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: The crude 1,12-dodecanediol can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Biocatalytic Synthesis of 1,12-Dodecanediol using Recombinant E. coli (Fed-Batch Culture)
This protocol is based on the whole-cell biotransformation of dodecane and 1-dodecanol.[5]
Materials:
-
Recombinant E. coli strain expressing a suitable monooxygenase.
-
Fermentation medium (e.g., LB or a defined mineral medium).
-
Glycerol (B35011) and yeast extract for feeding.
-
Dodecane and 1-dodecanol (substrates).
-
Inducer for gene expression (if applicable).
-
Bioreactor (e.g., 5-liter) with temperature, pH, and dissolved oxygen control.
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the recombinant E. coli strain in a suitable medium overnight.
-
Bioreactor Setup: Prepare the bioreactor with the sterile fermentation medium and inoculate with the pre-culture.
-
Growth Phase: Grow the cells at a controlled temperature (e.g., 37°C) and pH until a desired cell density is reached.
-
Induction and Biotransformation: Induce the expression of the monooxygenase enzyme. Add the substrates (a mixture of dodecane and 1-dodecanol) to the bioreactor. The temperature may be lowered (e.g., to 25°C) to enhance protein stability and cell viability.[5]
-
Fed-Batch Operation: Continuously feed a concentrated solution of glycerol and yeast extract to the bioreactor to maintain cell growth and metabolic activity.
-
Monitoring: Monitor cell growth (OD₆₀₀), substrate consumption, and product formation using GC or HPLC.
-
Product Extraction: After the desired reaction time (e.g., 60-70 hours), harvest the culture. The product can be extracted from the culture broth using an organic solvent.
-
Purification: The extracted crude product can be purified using column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified biocatalytic pathway for 1,12-dodecanediol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconversion study of dodecanedioic acid from fatty acid and its ester derivatives using Candida tropicalis | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successive C-C Coupling of Dienes to Vicinally Dioxygenated Hydrocarbons: Ruthenium Catalyzed [4+2] Cycloaddition across the Diol, Hydroxycarbonyl or Dione Oxidation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. vliz.be [vliz.be]
- 10. benchchem.com [benchchem.com]
- 11. Ruthenium(0) Catalyzed Cycloaddition of 1,2-Diols, Ketols or Diones via Alcohol-Mediated Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 1,12-Dodecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,12-dodecanediol (B52552). The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 1,12-dodecanediol?
A1: The two primary industrial routes for synthesizing 1,12-dodecanediol are:
-
Reduction of Dodecanedioic Acid or its Esters: This is a widely used method where dodecanedioic acid or its corresponding diesters (e.g., dimethyl dodecanedioate) are reduced using chemical reducing agents or catalytic hydrogenation.[1]
-
From Cyclododecanone (B146445): This two-step process involves the Baeyer-Villiger oxidation of cyclododecanone to produce lauryl lactone, which is subsequently reduced to 1,12-dodecanediol.[1]
Q2: I see an unexpected peak in my GC-MS analysis after reducing dodecanedioic acid. What could it be?
A2: An unexpected peak could be one of several common side products. The most likely culprit is 12-hydroxydodecanoic acid, the product of incomplete reduction.[2][3] Depending on the reaction conditions and purification methods, you might also see unreacted starting material (dodecanedioic acid) or oligomeric esters formed through intermolecular esterification, especially at higher temperatures.
Q3: My yield of 1,12-dodecanediol from the cyclododecanone route is lower than expected. What are the potential side reactions?
A3: In the Baeyer-Villiger oxidation of cyclododecanone, several side products can form, which will lower the yield of the intermediate lauryl lactone and, consequently, 1,12-dodecanediol. These include maleic acid, 12-hydroxydodecanoic acid, and unreacted dodecanedioic acid. During the subsequent reduction step, maleic acid can be converted to butane-1,4-diol.
Q4: How can I minimize the formation of side products during the reduction of dodecanedioic acid?
A4: To minimize side products:
-
Ensure sufficient reducing agent: Use a molar excess of the reducing agent (e.g., LiAlH4) to drive the reaction to completion and reduce the amount of the partially reduced intermediate, 12-hydroxydodecanoic acid.
-
Control reaction temperature: Lower temperatures can help to prevent side reactions like the formation of oligomeric esters.
-
Optimize catalyst and conditions for hydrogenation: For catalytic hydrogenation, the choice of catalyst, solvent, temperature, and pressure is crucial. For instance, using a dual catalyst system of a bulky iridium complex and a Lewis acid can prevent the formation of oligomeric esters during the hydrogenation of dicarboxylic acids.[4]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1,12-dodecanediol.
Synthesis Route 1: Reduction of Dodecanedioic Acid/Esters
Problem 1: Low Yield and Presence of an Impurity with a Higher Polarity than 1,12-Dodecanediol
-
Symptom: TLC or HPLC analysis shows a spot/peak that is more polar than the product. GC-MS analysis may show a peak with a molecular weight corresponding to C12H24O3.
-
Likely Cause: Incomplete reduction of one of the carboxylic acid groups, leading to the formation of 12-hydroxydodecanoic acid .[3][5]
-
Troubleshooting Steps:
-
Increase the amount of reducing agent: Ensure at least a stoichiometric amount of reducing agent is used per carboxylic acid group. For LiAlH4, a slight excess is recommended.
-
Extend reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion.
-
Increase reaction temperature (with caution): While higher temperatures can increase the reaction rate, they may also promote side reactions. Monitor the reaction closely.
-
Purification: 12-hydroxydodecanoic acid can be separated from 1,12-dodecanediol by column chromatography due to its higher polarity.
-
Problem 2: Formation of a High Molecular Weight, Greasy, or Waxy Side Product
-
Symptom: The crude product is difficult to handle and purify. Mass spectrometry may indicate the presence of species with molecular weights that are multiples of the monomer unit.
-
Likely Cause: Formation of oligomeric esters through intermolecular esterification between the hydroxyl group of one molecule and the carboxylic acid group of another. This is more prevalent at higher temperatures.[4]
-
Troubleshooting Steps:
-
Lower the reaction temperature: Conduct the reduction at the lowest effective temperature.
-
Use a diester starting material: The reduction of a diester (e.g., dimethyl dodecanedioate) is often cleaner and avoids the presence of acidic protons that can catalyze esterification.
-
Choose an appropriate solvent: In catalytic hydrogenation, the choice of solvent can influence side reactions.
-
Employ a specialized catalyst system: For catalytic hydrogenation, a dual catalyst system can suppress ester formation.[4]
-
| Side Product | Typical Cause | Analytical Signature (vs. 1,12-Dodecanediol) | Mitigation Strategy |
| 12-Hydroxydodecanoic Acid | Incomplete reduction | Higher polarity (TLC/HPLC), M+ at m/z 216 (GC-MS) | Increase reducing agent, extend reaction time |
| Oligomeric Esters | High reaction temperatures | Higher molecular weight, broad peaks in chromatography | Lower reaction temperature, use a diester starting material |
Synthesis Route 2: From Cyclododecanone via Baeyer-Villiger Oxidation and Reduction
Problem: Identification of Multiple Byproducts in the Crude Product Mixture
-
Symptom: GC-MS or LC-MS analysis of the crude product after both steps reveals several unexpected compounds.
-
Likely Causes & Side Products:
-
Maleic Acid: A byproduct of the Baeyer-Villiger oxidation.
-
12-Hydroxydodecanoic Acid: Can be formed during the oxidation step.
-
Dodecanedioic Acid: Unreacted starting material from an incomplete oxidation.
-
Butane-1,4-diol: Formed from the reduction of maleic acid during the second step.
-
-
Troubleshooting Steps:
-
Optimize the Baeyer-Villiger Oxidation:
-
Ensure the correct stoichiometry of the peracid or other oxidant is used.
-
Control the reaction temperature to minimize side reactions.
-
Consider purification of the intermediate lauryl lactone before reduction to simplify the final product mixture.
-
-
Analyze the intermediate: Isolate and analyze the product of the Baeyer-Villiger oxidation to quantify the extent of side product formation before proceeding to the reduction step.
-
Purification Strategy: A combination of distillation and chromatography may be necessary to separate 1,12-dodecanediol from the various side products.
-
| Side Product | Origin | Potential Final Product after Reduction | Mitigation Strategy |
| Maleic Acid | Baeyer-Villiger Oxidation | Butane-1,4-diol | Optimize oxidation conditions, purify intermediate |
| 12-Hydroxydodecanoic Acid | Baeyer-Villiger Oxidation | 1,12-Dodecanediol | Optimize oxidation conditions |
| Dodecanedioic Acid | Incomplete Oxidation | 1,12-Dodecanediol | Ensure complete oxidation, increase oxidant |
Experimental Protocols
Key Experiment: Reduction of Dodecanedioic Acid with LiAlH4
Objective: To synthesize 1,12-dodecanediol by the reduction of dodecanedioic acid using lithium aluminum hydride.
Materials:
-
Dodecanedioic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of dodecanedioic acid in anhydrous THF is added dropwise to a stirred suspension of an excess of LiAlH4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid until the aluminum salts dissolve.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,12-dodecanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Note: LiAlH4 reacts violently with water. All glassware must be dry, and the reaction must be performed under anhydrous conditions.
Visualizations
Logical Workflow for Troubleshooting 1,12-Dodecanediol Synthesis
Caption: A logical workflow for troubleshooting the synthesis of 1,12-dodecanediol.
Signaling Pathway of Side Product Formation in the Reduction of Dodecanedioic Acid
Caption: Formation pathways of common side products during the reduction of dodecanedioic acid.
References
Technical Support Center: Purification of Crude Dodecanediol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude dodecanediol via recrystallization. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face when purifying this compound.
| Problem | Possible Cause(s) | Solution(s) |
| This compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of this compound (approximately 79-81°C).[1] | - Use a lower-boiling point solvent or a mixed solvent system. - Ensure the solution cools slowly to room temperature before placing it in an ice bath.[1] |
| The solution is cooling too rapidly.[1][2] | - Allow the flask to cool gradually on a benchtop away from drafts. Insulating the flask can also help. | |
| High concentration of impurities. | - Consider a pre-purification step, such as a simple filtration through a plug of silica (B1680970) gel.[1] | |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used.[1][2] | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] |
| Nucleation is slow. | - Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1] - Add a seed crystal of pure this compound.[1] | |
| Low recovery of purified this compound. | Too much solvent was used initially. | - Concentrate the filtrate by rotary evaporation and cool again to recover a second crop of crystals.[1][2] Note that the second crop may be less pure.[2] |
| The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.[1][2] | |
| Excessive washing of the crystals. | - Use a minimal amount of ice-cold solvent to wash the crystals.[1][3] | |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3][4] |
| The solution cooled too quickly, trapping impurities. | - Redissolve the crystals in the minimum amount of hot solvent and allow for slower cooling. |
Below is a troubleshooting workflow to guide you through common recrystallization issues.
Caption: Troubleshooting workflow for this compound recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. For this compound, polar protic solvents are often a good starting point due to the presence of two hydroxyl groups. A mixed solvent system can also be very effective.
Q2: How do I choose a suitable solvent system?
A2: A systematic approach is recommended. Start with small-scale solubility tests with various solvents. Good candidates for this compound include ethanol (B145695), methanol, or a mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water or hexane).[2] The goal is to find a system where the crude material dissolves in a minimal amount of hot solvent and crystallizes upon cooling.
Q3: My crude this compound is a waxy solid. Is this normal?
A3: Pure this compound is a white crystalline solid.[1] A waxy or oily appearance often indicates the presence of impurities that lower the melting point. Recrystallization should yield a more crystalline product.[1]
Q4: How can I assess the purity of my recrystallized this compound?
A4: Purity can be assessed using several methods:
-
Melting Point Analysis: Pure 1,12-dodecanediol (B52552) has a sharp melting point around 79-81°C. A broad or depressed melting point range suggests the presence of impurities.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a relatively pure compound.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and help identify any remaining impurities.
Q5: How can I improve the yield of my recrystallization?
A5: To improve your yield, consider the following:
-
Use the minimum amount of hot solvent necessary to dissolve the crude this compound.[2]
-
Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[2]
-
Minimize the amount of cold solvent used for washing the crystals.[1]
-
You can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[2]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method for the purification of crude this compound by recrystallization.
1. Solvent Selection:
-
Based on solubility data, an ethanol/water mixture is a good starting point. This compound is soluble in alcohol and warm ether, and insoluble in water and petroleum ether.[5][6]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
While the solution is still hot, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
5. Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
7. Washing:
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[4]
8. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in common solvent systems.
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low / Insoluble[5][6] | Low / Insoluble | Poor (as a single solvent) |
| Ethanol | Sparingly Soluble | High | Good |
| Methanol | Sparingly Soluble | High | Good |
| Hexane / Petroleum Ether | Low / Insoluble[5][6] | Low / Insoluble | Poor (as a single solvent) |
| Ethanol / Water | Low | High | Excellent (as a mixed solvent system) |
| Toluene / Hexane | Low | High | Good (as a mixed solvent system)[1] |
| Ethyl Acetate / Hexane | Low | High | Good (as a mixed solvent system) |
Experimental Workflow
The logical flow of the recrystallization process is outlined in the diagram below.
Caption: Experimental workflow for the recrystallization of this compound.
References
Troubleshooting low yield in Dodecanediol polymerization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during dodecanediol polymerization reactions, with a focus on resolving low polymer yield and low molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the molecular weight of my polyester (B1180765) unexpectedly low?
A number of common errors can contribute to low molecular weight in this compound polymerization.[1] The most frequent culprits are related to monomer purity, stoichiometry, inefficient removal of the water byproduct, suboptimal reaction conditions, and catalyst inefficiency.[2] Any of these factors can prematurely halt the growth of polymer chains.[2]
-
Monomer Purity: The presence of monofunctional impurities in the this compound or the comonomer (e.g., a dicarboxylic acid) is a primary cause of low molecular weight. These impurities act as "chain stoppers," terminating the polymer chain growth once they react.[3] For high molecular weight polymers, a monomer purity of >99% is strongly recommended.[3]
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise equimolar ratio of the functional groups (hydroxyl groups from this compound and carboxyl groups from the diacid). Any deviation from a 1:1 stoichiometry will limit the final molecular weight of the polymer.[3]
-
Inefficient Water Removal: The polymerization of this compound is a condensation reaction that produces water as a byproduct. To drive the reaction toward the formation of long polymer chains, this water must be efficiently removed, in accordance with Le Chatelier's principle.[2] Lingering water can also lead to hydrolysis of the newly formed ester bonds, which breaks down the polymer chains.[2]
-
Catalyst Deactivation: Impurities in the monomers, such as acidic or basic compounds, can neutralize or poison the polymerization catalyst, thereby reducing its effectiveness and slowing down or stopping the reaction.[3]
Q2: My polymerization reaction is very slow or seems to stop before completion. What could be the issue?
A sluggish or stalled reaction can often be traced back to issues with the catalyst, reaction temperature, or impurities.
-
Catalyst Inactivity: Ensure that the catalyst is fresh and has been stored correctly to prevent deactivation.[2] Certain impurities can poison the catalyst.[3] The concentration of the catalyst is also crucial; too little will result in a slow reaction, while too much can promote side reactions.[2]
-
Insufficient Temperature: If the reaction temperature is too low, the rate of polymerization will be slow, leading to incomplete conversion within a practical timeframe.[4]
-
Reactive Impurities: Some impurities can lead to unwanted side reactions that consume the primary functional groups or create species that interfere with the main polymerization process.[3]
Q3: The final polymer is discolored (yellow or brown). What is the cause and how can I prevent it?
Discoloration is typically a sign of degradation or side reactions occurring at high temperatures.
-
Thermal Degradation: Excessively high reaction temperatures can cause the polymer to degrade through chain scission and the formation of color-causing groups (chromophores).[4][5] It is important to find an optimal temperature that allows for a reasonable reaction rate without causing degradation.[4]
-
Thermo-oxidative Degradation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation, which also results in discoloration.[5] It is critical to maintain an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction.[4]
-
Catalyst Residues: Some catalysts can cause discoloration, especially at higher concentrations.[4] Consider using a different catalyst or optimizing its concentration.
Q4: What are the most common side reactions in this compound polymerization and how do they affect the final product?
At elevated temperatures, several side reactions can occur, which can negatively impact the polymer's properties.
-
Ether Formation (Etherification): Two this compound molecules can react to form an ether linkage, releasing water. This side reaction consumes hydroxyl groups, leading to a disruption of the stoichiometric balance and consequently limiting the polymer's molecular weight.[5] The incorporation of flexible ether linkages can also alter the mechanical and thermal properties of the polyester.[5]
-
Dehydration: A single this compound molecule can undergo dehydration to form an unsaturated alcohol. This also consumes hydroxyl groups, affecting the stoichiometry.[5]
-
Thermo-oxidative Degradation: As mentioned, this occurs in the presence of oxygen at high temperatures and leads to discoloration and reduced molecular weight.[5]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for this compound polymerization.
Table 1: Typical Reaction Conditions for Two-Stage Melt Polycondensation
| Parameter | Esterification Stage | Polycondensation Stage |
| Temperature | 150-180°C[2] | 200-240°C[2] |
| Atmosphere | Inert gas flow (e.g., Nitrogen)[2] | High vacuum (<1 mbar)[2] |
| Duration | 2-4 hours (or until water collection ceases)[2] | 4-8 hours[2] |
Table 2: Common Catalysts and their Typical Concentrations
| Catalyst | Typical Concentration (mol% relative to diacid) | Notes |
| Stannous octoate (Sn(Oct)₂) | 0.05-0.2%[4] | A common and effective catalyst. |
| Titanium (IV) butoxide (Ti(OBu)₄) | Varies | Can be prone to hydrolysis, which deactivates it.[6] |
| Enzymatic Lipases | Varies | Allow for milder reaction conditions, but may have slower reaction rates.[2] |
Experimental Protocols
Detailed Methodology for Two-Stage Melt Polycondensation of this compound with a Diacid (e.g., Sebacic Acid)
Materials:
-
1,12-Dodecanediol (B52552) (high purity, >99%)
-
Sebacic Acid (high purity, >99%)
-
Stannous octoate (Sn(Oct)₂) catalyst[4]
-
Nitrogen or Argon gas (high purity)[4]
Equipment:
-
Three-necked round-bottom flask[4]
-
Mechanical stirrer with a high-torque motor[4]
-
Condenser with a collection flask[4]
-
Gas inlet and outlet[4]
-
Heating mantle with a temperature controller[4]
-
Vacuum pump capable of reaching <1 mbar[4]
Procedure:
-
Monomer Charging: Accurately weigh equimolar amounts of 1,12-dodecanediol and sebacic acid and add them to the three-necked flask.[4]
-
Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture (e.g., 0.1 mol% relative to the sebacic acid).[4]
-
First Stage (Esterification):
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-240°C.[4]
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.[4]
-
Continue the reaction for 4-8 hours. The progress of the polymerization can be monitored by the increase in the melt's viscosity (observed as increased torque on the mechanical stirrer).[2]
-
-
Reaction Completion and Product Recovery:
-
Once the desired viscosity is reached, remove the heat source and allow the reactor to cool to room temperature under an inert gas atmosphere.
-
The resulting polymer can then be removed from the flask.
-
Visualizations
Caption: A logical workflow for troubleshooting low polymer yield.
Caption: Common side reactions that can limit polymer chain growth.
References
Technical Support Center: Dodecanediol Solubility for Reaction Setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecanediol. The focus is on improving its solubility for various reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound (C₁₂H₂₆O₂) is a long-chain diol, a molecule with a 12-carbon backbone and two hydroxyl (-OH) groups. Its long hydrocarbon chain makes it largely nonpolar, while the hydroxyl groups provide some capacity for hydrogen bonding. This dual nature dictates its solubility. It is a white to off-white waxy solid at room temperature.
Generally, 1,12-dodecanediol (B52552) is described as:
-
Soluble in: Alcohols (like ethanol (B145695) and methanol) and warm ether.[1][2]
The principle of "like dissolves like" is key; the long alkyl chain favors nonpolar solvents, while the hydroxyl groups allow for some interaction with polar solvents, especially with the application of heat.[3]
Q2: I'm having trouble dissolving this compound. Is this a common issue?
A2: Yes, due to its long carbon chain and waxy nature, this compound can be challenging to dissolve, and slow dissolution is a common observation. Patience and the right techniques are often required to achieve a clear, homogenous solution suitable for a reaction.
Q3: Can I heat the mixture to help dissolve the this compound?
A3: Absolutely. Heating is a very effective and common method to increase the solubility of this compound.[3] By increasing the kinetic energy of the solvent and solute molecules, you can overcome the intermolecular forces in the solid this compound, allowing it to dissolve more readily. However, be mindful of the boiling point of your chosen solvent and any potential thermal sensitivity of other reactants in your setup.
Q4: What are co-solvents, and can they help dissolve this compound?
A4: Co-solvents are a mixture of two or more solvents used to dissolve a substance that is not adequately soluble in a single solvent. This is a highly effective technique for this compound. By blending a solvent in which this compound is readily soluble (e.g., a polar aprotic solvent like THF) with a primary reaction solvent in which it is less soluble, you can create a solvent system with the ideal polarity to dissolve the this compound and facilitate the desired reaction.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is dissolving very slowly.
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Gently heat the mixture while stirring. Monitor the temperature to ensure it remains below the boiling point of the solvent and is safe for all reactants. |
| Incorrect Solvent Choice | Based on the "like dissolves like" principle, ensure you are using a suitable solvent. For this compound, polar aprotic and polar protic solvents are generally good choices, especially with heating.[3] |
| Insufficient Agitation | Ensure vigorous and continuous stirring. For larger volumes or more viscous solutions, a mechanical stirrer may be more effective than a magnetic stir bar. |
| Particle Size | If you are starting with large crystals or chunks of this compound, consider carefully grinding it into a finer powder to increase the surface area available for dissolution. |
Issue 2: The this compound precipitates out of solution, especially upon cooling.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The solution may be saturated at a higher temperature and becomes supersaturated upon cooling. Try to maintain the reaction temperature at a level where the this compound remains dissolved. If the reaction must be run at a lower temperature, you may need to use a larger volume of solvent or a different solvent system. |
| "Oiling Out" | Sometimes, instead of crystallizing, a compound will separate as a liquid, a phenomenon known as "oiling out." This can trap impurities. If this occurs, try reheating the solution and adding a small amount of additional solvent to see if it redissolves. |
| Insufficient Solvent | You may not be using enough solvent to keep the this compound in solution at the desired temperature. While it is often desirable to use a minimal amount of solvent for reactions, in this case, a slightly more dilute solution might be necessary. |
Issue 3: The reaction is not proceeding as expected after dissolving the this compound.
| Potential Cause | Troubleshooting Step |
| Solvent Incompatibility with Reaction | Ensure the solvent or co-solvent system used to dissolve the this compound is compatible with your reaction chemistry and does not interfere with the catalyst or other reagents. |
| Incomplete Dissolution | Visually confirm that all the this compound has dissolved before proceeding with the reaction. Undissolved solid will not be able to react effectively. |
Quantitative Solubility Data
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | < 0.1 |
| Ethanol | Polar Protic | 5 - 15 |
| Methanol | Polar Protic | 2 - 10 |
| Isopropanol | Polar Protic | 3 - 12 |
| Acetone | Polar Aprotic | 10 - 25 |
| Ethyl Acetate | Polar Aprotic | 5 - 15 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |
| Dichloromethane | Halogenated | > 20 |
| Toluene | Aromatic | 10 - 20 |
| Hexane | Nonpolar | 1 - 5 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with Heating
-
Solvent Selection: Choose a solvent in which this compound has moderate to high solubility (e.g., ethanol, THF, acetone).
-
Setup: To a reaction flask equipped with a magnetic stir bar and a condenser, add the chosen solvent.
-
Addition of this compound: While stirring, add the solid this compound to the solvent.
-
Heating: Gently heat the mixture using a heating mantle or oil bath.
-
Monitoring: Continue to stir and heat until all the this compound has visibly dissolved, resulting in a clear solution.
-
Reaction: Once fully dissolved, allow the solution to reach the desired reaction temperature before adding other reagents.
Protocol 2: Using a Co-Solvent System to Dissolve this compound
-
Co-Solvent Selection: Identify a "good" solvent in which this compound is highly soluble (e.g., THF) and a "primary" reaction solvent in which it is less soluble but is required for the reaction chemistry. Ensure the two solvents are miscible.
-
Initial Dissolution: In a separate flask, dissolve the this compound in the minimum amount of the "good" solvent. Gentle heating may be applied to aid dissolution.
-
Transfer: Once the this compound is fully dissolved in the "good" solvent, slowly add this solution to the primary reaction solvent in the main reaction flask with vigorous stirring.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, the co-solvent system is effective.
-
Reaction: Proceed with the reaction in the co-solvent mixture.
Visualizations
Caption: Workflow for dissolving this compound.
References
Technical Support Center: Purifying Dodecanediol with Column Chromatography
Welcome to the Technical Support Center for the purification of Dodecanediol using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of 1,12-dodecanediol (B52552) and similar long-chain diols.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1,12-dodecanediol?
A1: For the purification of moderately polar compounds like 1,12-dodecanediol, silica (B1680970) gel is the most common and effective stationary phase.[1] Its polar surface interacts with the hydroxyl groups of the diol, allowing for separation from less polar impurities. Alumina (B75360) can be an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[2] For more challenging separations, diol-functionalized silica could offer different selectivity.
Q2: How do I choose an appropriate mobile phase (eluent) for this compound purification?
A2: The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC).[3] A good starting point is a mixture of a non-polar solvent and a more polar solvent. Given that 1,12-dodecanediol is soluble in alcohols and warm ether but insoluble in petroleum ether, a hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727) solvent system is recommended.[4] You should aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate for optimal separation on the column.[3][5]
Q3: My 1,12-dodecanediol is a waxy solid. How should I load it onto the column?
A3: For waxy or poorly soluble compounds, dry loading is the preferred method. This involves pre-adsorbing your crude sample onto a small amount of silica gel. To do this, dissolve your sample in a minimal amount of a volatile solvent (like dichloromethane), add a small portion of silica gel, and then evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5][6]
Q4: Can I reuse my silica gel column for multiple purifications of this compound?
A4: It is generally not recommended to reuse silica gel columns for high-purity applications. Residual compounds from the previous run can contaminate subsequent purifications. For consistent and reliable results, it is best to use fresh silica gel for each separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol. |
| Compound runs with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane or dichloromethane). |
| Poor separation of this compound from impurities (streaking or overlapping bands) | - Column was overloaded with the sample.- The chosen solvent system has poor selectivity.- The column was packed unevenly, leading to channeling.- The flow rate is too fast. | - Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample weight ratio of 30:1 to 50:1.- Perform further TLC experiments with different solvent systems to find one that provides better separation.- Repack the column carefully, ensuring a homogenous slurry and a level bed.- Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| The compound crystallizes or "oils out" on the column | The compound has low solubility in the mobile phase, and the concentration is too high as the band moves down the column. | - Try a different mobile phase in which the compound is more soluble.- Load a smaller amount of the crude material.- Consider running the column at a slightly elevated temperature (if feasible with your setup) to improve solubility. |
| No compound is recovered from the column | - The compound may have decomposed on the acidic silica gel.- The eluent is not polar enough to elute the compound. | - Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.- If the compound is stable, try flushing the column with a highly polar solvent like pure methanol or a mixture of methanol and dichloromethane to elute any strongly retained compounds. |
Experimental Protocol: Flash Column Chromatography of 1,12-Dodecanediol
This protocol is a general guideline for the purification of 1,12-dodecanediol using flash column chromatography on silica gel.
1. Materials:
-
Crude 1,12-dodecanediol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (for sample loading)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
2. Method Development (TLC):
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved sample onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots. Since 1,12-dodecanediol lacks a strong chromophore, visualization may require staining with a potassium permanganate (B83412) or p-anisaldehyde solution.
-
Identify the solvent system that provides an Rf value of ~0.3 for the this compound spot and good separation from impurities.[3]
3. Column Packing (Slurry Method):
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. The amount of silica should be approximately 30-50 times the weight of your crude sample.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent and sample addition.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.
4. Sample Loading (Dry Loading):
-
Dissolve the crude 1,12-dodecanediol in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting the eluent in fractions.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
If the desired compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[2]
-
Once the desired compound has been fully eluted, combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified 1,12-dodecanediol.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Expected Rf Range for this compound |
| Hexane:Ethyl Acetate | 8:2 to 6:4 | 0.2 - 0.5 |
| Dichloromethane:Methanol | 98:2 to 95:5 | 0.2 - 0.5 |
Note: These are starting points and may need to be optimized based on the specific impurities in your crude sample.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Purification of Commercial Dodecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial dodecanediol. The following sections detail methods for removing common impurities and provide comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in commercial 1,12-dodecanediol (B52552)?
Commercial grades of 1,12-dodecanediol generally have a high purity, often exceeding 98%. However, trace impurities can be present, typically arising from the manufacturing process. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include dodecanedioic acid.
-
Byproducts: Side reactions during synthesis can lead to the formation of other long-chain hydrocarbons or mono-alcohols.
-
Solvents: Residual solvents used in the synthesis and initial purification steps may be present.
One commercial specification sheet indicates a purity of ≥98.0% by Gas Chromatography (GC), with limits for any single impurity at ≤1.0% and total impurities at ≤2.0%.[1]
Q2: My this compound appears discolored. What could be the cause and how can I fix it?
Discoloration in commercial this compound can be due to the presence of trace organic impurities or degradation products. For many applications, particularly in polymer synthesis and drug development, a colorless, high-purity product is essential. The purification methods described below, such as recrystallization or column chromatography, are effective in removing colored impurities.
Q3: I'm observing poor performance in my polymerization reaction. Could impurities in the this compound be the cause?
Yes, impurities in this compound can significantly impact polymerization reactions. For instance, mono-functional impurities (e.g., a mono-alcohol) can act as chain terminators, leading to a lower molecular weight polymer than expected. The presence of unreacted diacids can alter the stoichiometry of the reaction, affecting the properties of the final polymer. It is crucial to use high-purity this compound for polymerization.
Q4: How can I assess the purity of my this compound sample before and after purification?
Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For diols like this compound, derivatization is often necessary to increase their volatility.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Refractive Index Detector - RID) can be used to assess purity, especially for non-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify impurities if they are present in sufficient concentrations.
Purification Methodologies
The primary methods for purifying commercial this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method will depend on the nature of the impurities, the desired final purity, and the scale of the purification.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[4] The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[4]
Troubleshooting Recrystallization
-
Problem: The this compound does not dissolve completely in the hot solvent.
-
Solution: Add more solvent in small increments until the solid dissolves. Be mindful not to add too much solvent, as this will reduce the yield.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
-
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small amount of a solvent in which the this compound is less soluble (an anti-solvent) can sometimes help.
-
Method 2: Vacuum Distillation
Vacuum distillation is suitable for purifying high-boiling point compounds like this compound, as it allows for distillation at a lower temperature, preventing thermal decomposition.[5][6]
Troubleshooting Vacuum Distillation
-
Problem: The this compound is not distilling at the expected temperature.
-
Solution: Check the vacuum level. A poor vacuum will result in a higher boiling point. Ensure all connections in the distillation apparatus are airtight.
-
-
Problem: "Bumping" or uneven boiling occurs.
-
Solution: Ensure efficient and continuous stirring with a magnetic stir bar. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[7]
-
-
Problem: The distillate is not pure.
-
Solution: This could be due to co-distillation of impurities with similar boiling points. A fractional distillation column can be used to improve separation.
-
Method 3: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[8] For this compound, a moderately polar compound, normal-phase chromatography using silica (B1680970) gel is effective.[9]
Troubleshooting Column Chromatography
-
Problem: Poor separation of this compound from impurities.
-
Solution: The mobile phase polarity may not be optimal. Use Thin Layer Chromatography (TLC) to determine the best solvent system before running the column. A less polar mobile phase will increase the retention time of polar compounds on the silica gel.
-
-
Problem: The column runs too slowly.
-
Solution: The silica gel may be packed too tightly, or fine particles may be clogging the column. Applying gentle positive pressure (flash chromatography) can increase the flow rate.
-
-
Problem: Cracks or channels appear in the stationary phase.
-
Solution: This can lead to poor separation. Ensure the column is packed uniformly and that the solvent level is never allowed to drop below the top of the stationary phase.
-
Quantitative Data
The following table summarizes the physical properties of 1,12-dodecanediol, which are critical for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | [10] |
| Molecular Weight | 202.33 g/mol | [10] |
| Melting Point | 79-81 °C | [11] |
| Boiling Point | 189 °C at 12 mmHg | [11] |
| Solubility | Soluble in alcohol and warm ether; insoluble in water and petroleum ether. | [11][12] |
The expected purity of commercial this compound and the typical specifications are presented in the table below. The goal of the purification methods is to increase the purity beyond these levels by reducing the amount of impurities.
| Parameter | Specification | Source |
| Purity (by GC) | ≥98.0% | [1] |
| Any Single Impurity | ≤1.0% | [1] |
| Total Impurities | ≤2.0% | [1] |
Experimental Protocols
Protocol 1: Recrystallization of 1,12-Dodecanediol
Objective: To purify solid 1,12-dodecanediol by removing soluble and insoluble impurities.
Materials:
-
Crude 1,12-dodecanediol
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water (as a potential anti-solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Based on solubility data, ethanol is a good solvent for recrystallization as this compound is soluble in hot alcohol.[11][12]
-
Dissolution: Place the crude 1,12-dodecanediol in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large, pure crystals should form. The cooling can be further promoted by placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Vacuum Distillation of 1,12-Dodecanediol
Objective: To purify 1,12-dodecanediol by separating it from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude 1,12-dodecanediol
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Thermometer
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Cold trap (recommended to protect the pump)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place the crude 1,12-dodecanediol and a magnetic stir bar into the round-bottom flask.
-
Evacuation: Turn on the cooling water to the condenser and begin stirring. Slowly evacuate the system using the vacuum pump.
-
Heating: Once a stable vacuum is achieved (ideally around 12 mmHg or lower), begin heating the flask.
-
Distillation: Collect the fraction that distills at approximately 189 °C at 12 mmHg.[11] Monitor the temperature closely to ensure a clean separation.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air.
Protocol 3: Column Chromatography of 1,12-Dodecanediol
Objective: To purify 1,12-dodecanediol by separating it from impurities with different polarities.
Materials:
-
Crude 1,12-dodecanediol
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase composition. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to elute the more polar this compound after less polar impurities have passed through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,12-dodecanediol.
Visualizations
Caption: Logical workflow for troubleshooting this compound purification.
Caption: Step-by-step workflow for the recrystallization of this compound.
Caption: Sequential workflow for the vacuum distillation of this compound.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. youtube.com [youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,12-Dodecanediol [webbook.nist.gov]
- 11. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 12. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Stereoselective Diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereochemistry in diol synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chiral diols, focusing on the widely used Sharpless Asymmetric Dihydroxylation and other common methods.
Issue 1: Low Enantioselectivity (ee) in Sharpless Asymmetric Dihydroxylation
-
Question: My Sharpless Asymmetric Dihydroxylation (AD) reaction is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
-
Answer: Low enantioselectivity is a common issue that can often be traced back to a competing non-enantioselective catalytic cycle.[1] Here are the primary causes and troubleshooting steps:
-
Secondary Catalytic Cycle: The most frequent cause of low ee is a secondary catalytic pathway where the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand.[1] This complex can then dihydroxylate another alkene molecule without the influence of the chiral ligand, leading to the formation of a racemic product.[2]
-
Solution 1: Increase Ligand Concentration: A higher molar concentration of the chiral ligand can help suppress this secondary pathway by ensuring the osmium catalyst remains complexed.[1]
-
Solution 2: Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture maintains a low instantaneous concentration, which disfavors the non-selective secondary cycle.[1]
-
-
Reaction Temperature: Temperature plays a crucial role in selectivity.
-
Solution: Lowering the reaction temperature often improves enantioselectivity. However, this may also decrease the reaction rate, so optimization is key.[1]
-
-
Substrate Purity: Impurities in the alkene substrate can interfere with the catalyst, leading to reduced selectivity.
-
Solution: Ensure your starting material is of high purity by using freshly purified substrate.
-
-
Issue 2: Low or Inconsistent Yield of the Diol Product
-
Question: I am experiencing low or inconsistent yields in my dihydroxylation reaction. What factors could be responsible?
-
Answer: Low yields can be attributed to several factors, from reagent stability to substrate reactivity.[3]
-
Inefficient Co-oxidant Regeneration: The catalytic cycle relies on the efficient regeneration of Os(VIII) from Os(VI).
-
Solution: Ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and active. For base-sensitive substrates, alternative conditions using K₂S₂O₈ as the stoichiometric oxidant under near-neutral conditions have been developed.
-
-
Catalyst Decomposition or Volatility: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, especially at higher temperatures.[3][4]
-
Solution: Perform the reaction in a well-sealed vessel. For reactions requiring elevated temperatures, consider using microencapsulated OsO₄ catalysts (like Os EnCat™) which are less volatile.[4]
-
-
Substrate Reactivity:
-
Electron-deficient olefins react more slowly with the electrophilic osmium-ligand complex.[1]
-
Sterically hindered alkenes , particularly cis-disubstituted and tetrasubstituted ones, can exhibit lower reactivity.[5]
-
Solution: For sluggish substrates, increasing the reaction temperature may be necessary, but this must be balanced against a potential decrease in enantioselectivity.[1] For some substrates, alternative methods may be more suitable.
-
-
Over-oxidation: The diol product can sometimes be further oxidized to α-hydroxy ketones or even cleaved, especially with less selective oxidants like potassium permanganate.[6]
-
Solution: Monitor the reaction progress carefully using techniques like TLC or LC-MS and quench the reaction promptly upon consumption of the starting material. Using a slow-addition method for the co-oxidant can also help.[3]
-
-
Issue 3: Incorrect or Unexpected Diastereoselectivity (syn vs. anti)
-
Question: My reaction produced the syn-diol, but I need the anti-diol. How can I control the diastereoselectivity?
-
Answer: The choice of reaction conditions and strategy is critical for obtaining the desired diastereomer.
-
Syn-Diols: Osmium tetroxide-based methods, including the Sharpless AD, proceed via a concerted [3+2] cycloaddition, which results in syn-dihydroxylation.[7][8]
-
Method: For enantioselective syn-diols, the Sharpless Asymmetric Dihydroxylation is the premier method.[7]
-
-
Anti-Diols: To obtain anti-diols, a two-step sequence involving epoxidation followed by nucleophilic ring-opening is typically employed.[9]
-
Method 1: Epoxidation and Hydrolysis: First, form an epoxide from the alkene (e.g., using m-CPBA). The subsequent acid-catalyzed ring-opening with water proceeds via an Sₙ2-like attack, resulting in the anti-diol.[9]
-
Method 2: Diastereoselective Reduction of α-Hydroxy Ketones: Another powerful strategy is the diastereoselective reduction of an α-hydroxy ketone precursor. The choice of reducing agent controls the stereochemical outcome. Chelation-controlled reductions (e.g., with Zn(BH₄)₂) typically favor the formation of anti-1,2-diols.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are AD-mix-α and AD-mix-β, and how do I choose between them?
-
A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures for the Sharpless Asymmetric Dihydroxylation.[2] They contain the osmium catalyst, a co-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand.[11]
-
AD-mix-α contains the ligand (DHQ)₂PHAL.[11]
-
AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL.[11] The choice depends on which enantiomer of the diol is desired. A useful mnemonic helps predict the stereochemical outcome: when the alkene is drawn in a specific orientation, AD-mix-β adds the hydroxyl groups from the "top" face, while AD-mix-α adds them from the "bottom" face.[5][11]
-
-
Q2: How does substrate structure affect the enantioselectivity of the Sharpless AD reaction?
-
A2: The substitution pattern of the alkene has a significant impact on the achievable enantioselectivity. Generally, trans-disubstituted alkenes give higher ee values than cis-disubstituted alkenes.[5] Terminal alkenes and 1,1-disubstituted alkenes also tend to be excellent substrates. Tetrasubstituted alkenes are often the most challenging and may result in lower selectivity.[12]
-
Q3: What is "substrate control" in diol synthesis?
-
A3: Substrate control refers to situations where a chiral center already present in the starting material directs the stereochemical outcome of a reaction. For example, an existing hydroxyl group in an allylic or homoallylic alcohol can coordinate to the reagent and direct the dihydroxylation to a specific face of the double bond.[13] This can either match or oppose the directing effect of a chiral catalyst, a concept known as "matched" vs. "mismatched" diastereoselection.
-
Q4: Are there alternatives to osmium tetroxide for dihydroxylation due to its toxicity?
-
A4: Yes, while osmium tetroxide is highly reliable, its toxicity has prompted the development of alternatives. Milder, manganese-based reagents can be used, though they are sometimes prone to over-oxidation.[6] For specific applications, other transition metals have been employed. Additionally, methods that do not rely on high-oxidation-state transition metals are available, though they may be less general.
Data Presentation
Table 1: Comparative Performance of AD-mix-α and AD-mix-β for Various Alkene Substrates
| Alkene Substrate | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Stilbene (trans) | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | 91 | 99.5 |
| Stilbene (trans) | AD-mix-α | (S,S)-1,2-Diphenyl-1,2-ethanediol | 94 | 99.5 |
| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 85 | 97 |
| 1-Decene | AD-mix-α | (S)-1,2-Decanediol | 88 | 92 |
| α-Methylstyrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 90 | 96 |
| α-Methylstyrene | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | 92 | 95 |
| Styrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 80 | 97 |
| Styrene | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | 82 | 96 |
Note: Yields and ee values are representative and can be influenced by specific reaction conditions and scale. Data compiled from various sources for comparative purposes.[11]
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene substrate.
-
Preparation: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (B103910) (5 mL) and water (5 mL).
-
Reagent Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g) to the solvent mixture. Stir vigorously at room temperature until two clear phases form (the lower aqueous phase should be bright yellow).[14]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the cold, stirred mixture. If the alkene is a solid, it can be dissolved in a minimal amount of a suitable solvent (e.g., toluene) before addition.
-
Reaction: Continue stirring the reaction at 0 °C (or room temperature for less reactive substrates) and monitor its progress by TLC. The reaction is often complete within 6-24 hours. The color of the reaction mixture will typically change from yellow to a brownish-orange.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (B76179) (~1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.[14]
-
Workup: Add ethyl acetate (B1210297) (10 mL) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can then be purified by flash chromatography or recrystallization.[14]
Protocol 2: General Procedure for anti-Dihydroxylation via Epoxidation and Ring-Opening
This two-step protocol provides access to anti-diols.
Step A: Epoxidation
-
Preparation: Dissolve the alkene (1 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM, 10 mL) in a round-bottomed flask.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.
Step B: Acid-Catalyzed Ring-Opening
-
Preparation: Dissolve the crude epoxide (1 mmol) in a mixture of a suitable organic solvent (e.g., acetone (B3395972) or THF, 5 mL) and water (5 mL).
-
Acidification: Add a catalytic amount of a strong acid (e.g., a few drops of perchloric acid or sulfuric acid).
-
Reaction: Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting anti-diol by flash chromatography or recrystallization.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Work-up Procedures for Reactions Involving Dodecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecanediol. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this long-chain diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving this compound and its derivatives?
A1: The long, nonpolar twelve-carbon chain of this compound, combined with its two polar hydroxyl groups, can lead to several challenges during work-up procedures. These include:
-
Emulsion Formation: The amphiphilic nature of this compound and its derivatives can lead to the formation of stable emulsions during aqueous washes, making phase separation difficult.
-
Solubility Issues: The solubility of this compound and its products can be variable. While soluble in many organic solvents, its derivatives, particularly polymers, may have limited solubility, complicating extraction and purification. This compound itself is soluble in alcohol and warm ether but insoluble in water and petroleum ether.[1][2]
-
Product Precipitation: The relatively high melting point of this compound (79-81 °C) means that it or its derivatives can sometimes precipitate out of solution during work-up if the temperature is not adequately controlled.[1]
-
Removal of Catalysts and Reagents: As with any reaction, the complete removal of catalysts (e.g., acid or base catalysts in esterifications, metal catalysts in polymerizations) and unreacted starting materials is crucial and may require specific washing or purification steps.
Q2: How can I break up a persistent emulsion that has formed during an aqueous wash?
A2: Emulsion formation is a common problem. Here are several strategies to address this issue:
-
Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion.[3] The increased ionic strength of the aqueous phase can decrease the solubility of the organic components in the aqueous layer, promoting phase separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[2]
-
Solvent Evaporation: In some cases, evaporating the organic solvent and then re-dissolving the residue in a different extraction solvent can resolve the emulsion.[2]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gentle swirling or inversion can minimize emulsion formation from the outset.
Q3: What are the recommended purification methods for products derived from this compound?
A3: The choice of purification method depends on the physical state and properties of the product.
-
Recrystallization: For solid products, recrystallization is often an effective method. The choice of solvent is critical; a solvent system in which the product is soluble when hot but insoluble when cold is ideal. Common solvent mixtures for recrystallization include hexane (B92381)/ethyl acetate (B1210297) and methanol (B129727)/water.[1][4]
-
Vacuum Distillation: For liquid products with high boiling points, vacuum distillation can be used to purify the compound without thermal decomposition.
-
Column Chromatography: Flash column chromatography is a versatile technique for purifying a wide range of compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system will depend on the polarity of the product.
-
Precipitation: For polymeric products, precipitation into a non-solvent is a common purification technique. For example, polyurethanes synthesized in a solvent like DMF can be purified by precipitation into methanol or cold water.
Troubleshooting Guides
Issue 1: Low Yield After Work-up of an Esterification Reaction
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the work-up. |
| Product Loss During Aqueous Washes | - Minimize the number of aqueous washes. - Use brine to "salt out" the organic product from the aqueous phase, reducing its solubility in water. - Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Hydrolysis of the Ester Product | If the reaction was acid-catalyzed, ensure complete neutralization with a base wash (e.g., saturated sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis during storage. |
| Product is Volatile | If the product has a low boiling point, be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and vacuum pressure. Check the solvent in the rotovap trap for your product.[5] |
Issue 2: Difficulty in Isolating a Polyurethane Product
| Possible Cause | Troubleshooting Strategy |
| Polymer is too soluble in the precipitation solvent | Select a non-solvent in which the polymer has very low solubility. Common choices for polyurethanes include methanol, water, and hexane. Small-scale trials can help identify the best non-solvent. |
| Formation of a sticky or oily precipitate | - Pour the polymer solution slowly into a vigorously stirred non-solvent. - Use a larger volume of the non-solvent. - Cool the non-solvent in an ice bath before precipitation. |
| Unreacted isocyanate groups | Ensure the polymerization has gone to completion. Unreacted isocyanates can be hazardous and can affect the properties of the final polymer. The reaction can be quenched with a small amount of a primary or secondary amine if necessary. |
Experimental Protocols
Protocol 1: General Work-up for Fischer Esterification of this compound
This protocol describes a general work-up for a Fischer esterification reaction between this compound and a carboxylic acid, using an acid catalyst like sulfuric acid.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Aqueous Washes: Wash the organic layer with water, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation as appropriate.
Protocol 2: Purification of 1,2-Dodecanediol (B74227) by Recrystallization
This protocol is adapted from the purification of 1,2-dodecanediol synthesized via dihydroxylation.[1]
-
Work-up: a. Quench the reaction with a reducing agent like sodium bisulfite. b. Extract the product into an organic solvent such as ethyl acetate. c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to get the crude solid.[1]
-
Recrystallization: a. Dissolve the crude 1,2-dodecanediol in a minimal amount of a hot solvent mixture, for example, hexane and ethyl acetate.[1] b. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to promote crystallization. c. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[1]
Data Presentation
The following table summarizes typical yields and purity for related reactions, which can serve as a benchmark for experiments with this compound.
| Reaction Type | Product | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| Williamson Ether Synthesis | 10-dodecanoxy-1-decanol | Not specified | 43.2 | Not specified | [6] |
| Williamson Ether Synthesis | 10-hexadecanoxy-1-decanol | Not specified | 44.8 | Not specified | [6] |
| Dihydroxylation | 1,2-Dodecanediol | Recrystallization | >85 (inferred) | >95 (inferred) | [1] |
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the work-up and troubleshooting of reactions involving this compound.
Caption: General workflow for the work-up and purification of a reaction product.
Caption: Troubleshooting decision tree for emulsion formation during work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. EP0122894B1 - Process for preparing polyurethanes with the use of a polyhydroxyalkylphosphine oxide as curative - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. "Synthesis of 1,10-decanediol monoalkyl ethers from coconut fatty alcoh" by Gardee T. Peña [ukdr.uplb.edu.ph]
Validation & Comparative
Mass Spectrometry Fragmentation of Dodecanediol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,12-dodecanediol (B52552) and its isomers and homologs, offering insights into the influence of chain length and hydroxyl group positioning on mass spectral behavior.
This guide also presents a general experimental protocol for the analysis of long-chain diols by gas chromatography-mass spectrometry (GC-MS) and discusses electrospray ionization (ESI) as an alternative ionization technique.
Comparison of Electron Ionization (EI) Fragmentation Patterns
The following table summarizes the major fragment ions observed in the EI mass spectra of 1,12-dodecanediol and related long-chain diols. The data reveals characteristic fragmentation pathways, including alpha-cleavage and dehydration.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Intensities | Observations |
| 1,10-Decanediol | 174.28 | 55 (100%), 83 (80%), 41 (75%), 69 (70%), 97 (50%) | The base peak at m/z 55 is a common feature in long-chain alcohols and diols, corresponding to a C4H7+ fragment. Significant peaks from the loss of water and subsequent fragmentations are also observed. |
| 1,12-Dodecanediol | 202.33 | 55 (99.99%), 41 (65.32%), 82 (63.01%), 68 (46.15%), 31 (38.24%)[1] | Similar to decanediol, the C4H7+ fragment is the most abundant. The spectrum is characterized by a series of hydrocarbon fragments. |
| 1,2-Dodecanediol | 202.33 | 43 (100%), 45 (70%), 75 (60%), 57 (55%), 83 (40%) | The presence of vicinal hydroxyl groups leads to a distinct fragmentation pattern, with the base peak at m/z 43 (C3H7+). A prominent peak at m/z 45 ([CH2OH]+) from cleavage between the two hydroxyl-bearing carbons is also characteristic. |
| 1,14-Tetradecanediol | 230.39 | 55 (100%), 83 (85%), 41 (80%), 69 (75%), 97 (60%)[2] | The fragmentation pattern is very similar to that of 1,12-dodecanediol, with the same base peak and a homologous series of hydrocarbon fragments. |
Fragmentation Pathway of 1,12-Dodecanediol
The electron ionization of 1,12-dodecanediol leads to the formation of a molecular ion (M+•) which is often unstable and undergoes various fragmentation pathways. The most common fragmentation involves the loss of water and cleavage of the carbon chain.
Caption: Proposed EI fragmentation pathway for 1,12-dodecanediol.
Experimental Protocol: GC-MS Analysis of Long-Chain Diols
This protocol provides a general procedure for the analysis of underivatized long-chain diols using gas chromatography-mass spectrometry.
1. Sample Preparation:
-
Dissolve the diol sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
If the sample contains non-volatile impurities, consider a simple filtration step.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) for compound identification.
-
Interpret the fragmentation pattern to confirm the structure of the diol.
Alternative Ionization Technique: Electrospray Ionization (ESI)
While Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds like long-chain diols, Electrospray Ionization (ESI) offers a softer ionization method, often resulting in less fragmentation and a more prominent molecular ion peak.
In ESI-MS, the sample is typically dissolved in a polar solvent and introduced into the mass spectrometer as a fine spray. The droplets are charged, and as the solvent evaporates, the charge density on the analyte molecules increases, leading to the formation of gas-phase ions. For diols, ESI can be performed in both positive and negative ion modes. In positive mode, adducts with protons ([M+H]+) or metal cations like sodium ([M+Na]+) are commonly observed.
A specific method for the structural analysis of diols involves the use of boric acid complexes in negative ion ESI-MS.[3] This technique can provide information about the stereochemistry of vicinal diols.[3] However, for simple long-chain diols, direct infusion ESI-MS/MS can also provide valuable structural information through collision-induced dissociation (CID) of the protonated or sodiated molecular ions. The fragmentation in ESI is typically more controlled and can be used to selectively break specific bonds to elucidate the structure.
Logical Workflow for Diol Analysis
Caption: General workflow for the mass spectrometric analysis of diols.
References
A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of Dodecanediol
For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality control of raw materials. This guide provides a comparative analysis of the FTIR spectrum of 1,12-dodecanediol (B52552) against other long-chain diols, supported by experimental data and detailed protocols to aid in the functional group analysis of these versatile compounds.
Long-chain diols, such as 1,12-dodecanediol, are integral components in the synthesis of polyesters, polyurethanes, and other polymers used in the pharmaceutical and materials science sectors. The precise identification and confirmation of their functional groups are paramount to ensuring the integrity and performance of the final products. FTIR spectroscopy excels in this role by identifying the characteristic vibrational frequencies of molecular bonds.
Performance Comparison: Dodecanediol vs. Alternative Diols
The FTIR spectrum of a long-chain aliphatic diol is primarily characterized by the vibrations of its hydroxyl (-OH) and alkyl (C-H) groups. While the spectra of homologous diols are broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be observed, arising from variations in crystal packing and intermolecular interactions.
The most prominent feature in the FTIR spectra of these diols is the strong, broad absorption band corresponding to the O-H stretching vibration, typically located in the 3600-3200 cm⁻¹ region.[1] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding within the crystal lattice.[1] Another key absorption is the C-O stretching vibration, which appears in the fingerprint region, generally between 1260-1000 cm⁻¹.[1]
Below is a comparative summary of the characteristic FTIR absorption bands for 1,12-dodecanediol and two common alternatives, 1,10-decanediol (B1670011) and 1,8-octanediol.
| Functional Group | Vibrational Mode | 1,12-Dodecanediol (cm⁻¹) | 1,10-Decanediol (cm⁻¹) | 1,8-Octanediol (cm⁻¹) |
| Hydroxyl Group | O-H Stretch (H-bonded) | ~3300 (strong, broad) | ~3330 (strong, broad) | ~3320 (strong, broad) |
| Alkyl Group | C-H Asymmetric Stretch | ~2918 (strong) | ~2920 (strong) | ~2925 (strong) |
| Alkyl Group | C-H Symmetric Stretch | ~2850 (strong) | ~2850 (strong) | ~2850 (strong) |
| Alkyl Group | CH₂ Scissoring | ~1470 (medium) | ~1465 (medium) | ~1465 (medium) |
| Hydroxyl Group | C-O Stretch | ~1060 (strong) | ~1065 (strong) | ~1055 (strong) |
| Alkyl Group | CH₂ Rocking | ~720 (medium) | ~720 (medium) | ~720 (medium) |
Note: Peak positions can vary slightly depending on the sample preparation method, instrumentation, and the physical state of the sample.
Experimental Protocols
Accurate and reproducible FTIR data is contingent on proper sample preparation. For solid samples like this compound, two primary methods are commonly employed: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
This traditional transmission method involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.
Materials:
-
1-2 mg of this compound (or alternative diol)
-
100-200 mg of spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
Procedure:
-
Grinding: Place the this compound sample into the agate mortar and grind it to a very fine powder.[2]
-
Mixing: Add the dried KBr powder to the mortar and gently but thoroughly mix it with the ground sample until a homogenous mixture is obtained.[2]
-
Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.[3]
-
Background Collection: Place an empty pellet holder into the FTIR spectrometer and run a background scan. This will account for atmospheric water and carbon dioxide.
-
Sample Analysis: Mount the KBr pellet in the sample holder, place it in the spectrometer's beam path, and acquire the infrared spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing powders and solid materials directly.
Materials:
-
A small amount of this compound (or alternative diol) powder
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe lightly moistened with a suitable solvent like isopropanol.
-
Background Collection: With the clean, empty ATR crystal, perform a background scan.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.[4]
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[4]
-
Sample Analysis: Acquire the infrared spectrum of the sample.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.
Logical Workflow for FTIR Analysis
The following diagram illustrates the systematic workflow for the functional group analysis of this compound using FTIR spectroscopy.
Caption: Workflow for this compound analysis via FTIR.
References
A Comparative Analysis of 1,12-Dodecanediol and Other Long-Chain Diols for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Long-chain diols, linear hydrocarbons with terminal hydroxyl groups, are a versatile class of molecules with increasing importance in pharmaceutical sciences. Their unique physicochemical properties make them valuable as excipients in topical and transdermal drug delivery systems, as well as monomers for the synthesis of biodegradable polymers used in controlled-release applications. This guide provides a comprehensive comparison of 1,12-Dodecanediol with other prominent long-chain diols, namely 1,8-Octanediol, 1,10-Decanediol, and 1,14-Tetradecanediol. The information presented herein is supported by established physical data and a review of experimental methodologies to assist in the rational selection of these molecules for specific research and development needs.
Physical and Chemical Properties: A Comparative Overview
The performance of long-chain diols in various applications is intrinsically linked to their physical and chemical properties. As the length of the carbon chain increases, properties such as melting point, boiling point, and lipophilicity change in a predictable manner, which in turn influences their function as pharmaceutical excipients.
| Property | 1,8-Octanediol | 1,10-Decanediol | 1,12-Dodecanediol | 1,14-Tetradecanediol |
| Molecular Formula | C₈H₁₈O₂ | C₁₀H₂₂O₂ | C₁₂H₂₆O₂ | C₁₄H₃₀O₂ |
| Molecular Weight ( g/mol ) | 146.23[1] | 174.28[2][3] | 202.33[4][5] | 230.39[6][7] |
| Melting Point (°C) | 57-61[8][9] | 71-75[2] | 79-84[4][10] | 85-90[6][11][12] |
| Boiling Point (°C) | 278.8 (at 760 mmHg)[8] | 297 (at 1013 hPa)[2] | 188-190 (at 12 mmHg)[4][10] | 356.1 (at 760 mmHg)[6][11] |
| Water Solubility | Soluble | Poorly soluble (0.7 g/L)[2] | Insoluble[10] | Not specified, expected to be very low |
| LogP (o/w) | ~1.4[1] | 2.01[2] | ~3.0 | 4.6[7] |
| Appearance | White solid[8] | White crystalline solid[2] | White powder[4] | White crystals[11] |
Table 1: Comparative Physical and Chemical Properties of Long-Chain Diols
Performance as Skin Penetration Enhancers
Long-chain diols are recognized for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[8] Their amphiphilic nature allows them to interact with and disrupt the highly organized lipid matrix of the stratum corneum, thereby reducing its barrier function.
The primary mechanism of action involves the fluidization of the intercellular lipid bilayers. The long alkyl chains of the diols intercalate with the endogenous lipids, increasing their disorder and creating pathways for drug molecules to diffuse through.[8] Generally, it is observed that the penetration-enhancing effect of linear diols increases with the length of the alkyl chain.[8] This is attributed to a greater disruption of the lipid packing. Therefore, a performance trend of 1,14-Tetradecanediol > 1,12-Dodecanediol > 1,10-Decanediol > 1,8-Octanediol can be anticipated. However, the optimal chain length can also depend on the specific formulation and the physicochemical properties of the drug being delivered.[8]
Caption: Mechanism of skin penetration enhancement by long-chain diols.
Performance in Biodegradable Polyesters for Controlled Drug Release
Long-chain diols serve as important monomers in the synthesis of biodegradable polyesters for drug delivery applications.[13] The choice of the diol component significantly influences the properties of the resulting polymer, such as its crystallinity, hydrophobicity, degradation rate, and ultimately, the drug release kinetics.
Increasing the chain length of the diol generally leads to:
-
Increased Flexibility and Hydrophobicity: The longer aliphatic chain of diols like 1,12-Dodecanediol and 1,14-Tetradecanediol imparts greater flexibility and hydrophobicity to the polyester (B1180765) backbone.
-
Slower Degradation Rate: The increased hydrophobicity hinders water penetration into the polymer matrix, slowing down the hydrolytic cleavage of the ester bonds and resulting in a slower degradation rate.
-
More Sustained Drug Release: A slower polymer degradation rate and increased hydrophobicity typically lead to a more sustained and prolonged release of the encapsulated drug. This is particularly beneficial for long-term therapies.
Therefore, for applications requiring a slower, more controlled drug release over an extended period, polyesters synthesized with longer-chain diols such as 1,12-Dodecanediol and 1,14-Tetradecanediol would be preferred over those made with 1,8-Octanediol or 1,10-Decanediol.
Caption: Workflow for polyester synthesis and drug release studies.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the skin penetration enhancement effect of long-chain diols.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (API in a vehicle with and without the long-chain diol)
-
Control formulation (API in vehicle without the diol)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
2. Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.
-
Apply a known amount of the test or control formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the test formulation to the control.
Synthesis of Biodegradable Polyesters and In Vitro Drug Release Study
This protocol outlines a general procedure for synthesizing polyesters from long-chain diols and evaluating their drug release characteristics.
1. Materials and Equipment:
-
Long-chain diol (e.g., 1,12-Dodecanediol)
-
Dicarboxylic acid (e.g., sebacic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation condenser
-
Vacuum pump
-
Active Pharmaceutical Ingredient (API)
-
Solvent for polymer dissolution and drug loading (e.g., dichloromethane)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Incubator shaker
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Polyester Synthesis (Melt Polycondensation):
-
Charge equimolar amounts of the long-chain diol and dicarboxylic acid, along with the catalyst, into the reaction vessel.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring. Collect the water produced during the esterification reaction.
-
After several hours, increase the temperature to 220-240°C and gradually apply a vacuum to facilitate the removal of byproducts and increase the polymer's molecular weight.
-
Continue the reaction until the desired molecular weight is achieved.
-
Cool the polymer to room temperature for further processing.
3. Drug Loading and Formulation:
-
Dissolve the synthesized polyester and the API in a suitable organic solvent.
-
Prepare the drug-loaded microparticles or nanoparticles using a suitable method such as solvent evaporation or nanoprecipitation.
4. In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded formulation in a known volume of release medium.
-
Place the samples in an incubator shaker at 37°C with constant agitation.
-
At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium.
-
Analyze the drug concentration in the collected samples.
5. Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Analyze the release kinetics using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Conclusion
The selection of a long-chain diol for pharmaceutical applications requires careful consideration of its physicochemical properties and the desired performance characteristics of the final formulation. For topical and transdermal applications, longer-chain diols like 1,12-Dodecanediol and 1,14-Tetradecanediol are predicted to offer superior skin penetration enhancement due to their greater ability to disrupt the stratum corneum lipids. In the realm of biodegradable polyesters for controlled drug delivery, these same longer-chain diols are advantageous for achieving more sustained and prolonged release profiles due to the increased hydrophobicity and slower degradation rates they impart to the polymer. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these versatile excipients in a laboratory setting.
References
- 1. Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chemical permeation enhancers on stratum corneum barrier lipid organizational structure and interferon alpha permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. An Attempt to Clarify the Mechanism of the Penetration Enhancing Effects of Lipophilic Vehicles with Differential Scann… [ouci.dntb.gov.ua]
- 6. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Functional aliphatic polyesters for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Dodecanediol-Based Polymers vs. Industry Standards in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of drug delivery, the choice of a polymer excipient is paramount to ensuring the efficacy, safety, and controlled release of therapeutic agents. While established biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA) have long been the materials of choice, emerging alternatives like dodecanediol-based polymers are gaining traction. This guide provides an objective, data-driven comparison of the performance of this compound-based polyesters and polyanhydrides against these industry-standard polymers, offering valuable insights for material selection in drug delivery system design.
At a Glance: Key Performance Indicators
The following tables summarize the key performance characteristics of this compound-based polymers in comparison to PLA, PCL, and PLGA. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview.
| Polymer Class | Polymer Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Time |
| This compound-Based | Poly(glycerol-dodecanoate) (PGD) | ~32[1][2] | - | Stiff at 21°C, Compliant at 37°C[1][2] | - | Months[2] |
| Alternatives | Polylactic Acid (PLA) | 55-65 | 170-180 | 50-70 | 2-6 | Months to Years[3] |
| Polycaprolactone (PCL) | -60 | 59-64 | 20-40 | >400 | >2 Years[3] | |
| Poly(lactic-co-glycolic acid) (PLGA) | 45-55 | Amorphous | 40-60 | 2-10 | Weeks to Months[4] |
Drug Delivery Performance: A Head-to-Head Comparison
The ultimate test of a drug delivery polymer lies in its ability to effectively encapsulate and release a therapeutic agent in a controlled manner. The following table compares the drug encapsulation efficiency and release profiles of this compound-based polymers with their counterparts.
| Polymer | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile |
| This compound-Based Polyanhydride | MUC4β protein | 41[5] | 2[5] | Biphasic: ~30% burst release in 8h, followed by near zero-order release[5] |
| PLA | Anti-glaucoma drugs | Up to 95[6] | Up to 2.84[6] | 100% release over ~32 days[6] |
| PCL | Anti-glaucoma drugs | Up to 97[6] | Up to 2.91[6] | 100% release over ~32 days[6] |
| PCL-PEG-PCL | Curcumin | 71-83[7] | 17[7] | Sustained release with ~51% released after 120 hours[7] |
| PLGA | Aclacinomycin A | 48-70[8] | ~1.3[8] | Triphasic release with an initial burst[8] |
Biocompatibility: A Critical Consideration
The biocompatibility of a polymer is non-negotiable for its use in biomedical applications. In vitro cytotoxicity studies are a primary method for assessing this.
| Polymer | Cell Line | Assay | Result |
| Poly(glycerol-dodecanoate) (PGD) | Human fibroblasts | - | Biocompatible[1][2] |
| General Biodegradable Polymers | Various | MTT, LDH | Generally minimal to no toxic effects at the nanoparticle level, but can be system-dependent[9][10] |
| PMA-coated Ferrite (B1171679) Nanoparticles | HepG2, HT144, Lymphocytes | MTT | Excellent biocompatibility at lower doses[11] |
| Functional PEG-PDMA block copolymer | HepG2 | MTT, Neutral Red | No toxic outcome observed in the concentration range of 1-1000 µg/ml[12] |
Experimental Protocols: A Guide to Key Methodologies
Reproducibility is the cornerstone of scientific research. This section provides an overview of the detailed experimental protocols used to characterize and evaluate the performance of these drug delivery polymers.
Synthesis of this compound-Based Polyanhydride Nanoparticles
This protocol describes the synthesis of polyanhydride nanoparticles using an oil-in-water emulsion method[13].
-
Polymer Synthesis: Copolymers of 1,3-bis(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA) are synthesized.
-
Emulsification: The polymer is dissolved in a suitable organic solvent (e.g., methylene (B1212753) chloride). This oil phase is then emulsified in an aqueous solution containing an emulsifier, such as poly(vinyl alcohol) (PVA).
-
Particle Formation: The emulsion is subjected to homogenization to form nanoparticles, typically in the size range of 200-500 nm.
-
Purification: The nanoparticles are then collected and purified.
In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release experiment for drug-loaded nanoparticles[5].
-
Sample Preparation: A known amount of drug-loaded nanoparticles (e.g., 5 mg) is suspended in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: The suspension is incubated at 37°C with gentle agitation.
-
Sampling: At predetermined time points, the nanoparticle suspension is centrifuged, and the supernatant containing the released drug is collected. The release medium is replenished with fresh buffer.
-
Quantification: The amount of drug in the collected supernatant is quantified using a suitable analytical method, such as a microBCA assay for proteins or UV-Vis spectroscopy for small molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of materials[10][11][12].
-
Cell Seeding: Cells (e.g., L929 mouse fibroblasts, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the polymer nanoparticles for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Mechanism: Nanoparticle-Mediated Drug Delivery
The following diagram illustrates the general workflow of synthesizing polymer-based nanoparticles for drug delivery and their subsequent interaction with a target cell.
Caption: Workflow of polymer nanoparticle synthesis and cellular drug delivery.
Logical Relationships in Polymer Performance
The choice of monomer and the resulting polymer architecture have a direct impact on the final properties of the drug delivery system. The following diagram illustrates these key relationships.
Caption: Interplay of factors influencing polymer performance in drug delivery.
References
- 1. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Biodegradable Polyesters [mdpi.com]
- 4. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyanhydride nanoparticles stabilize pancreatic cancer antigen MUC4β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative analysis of PLA and PCL microparticles for hydrophilic and hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and degradation behavior of polyanhydrides nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Analytical Validation of Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis routes for 1,12-dodecanediol (B52552) and the analytical methods integral to its validation. Experimental data is presented to support the comparison, with detailed protocols for key methodologies. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate methods for the synthesis and quality control of dodecanediol for applications ranging from polymer chemistry to pharmaceutical intermediates.
Comparison of this compound Synthesis Methods
The selection of a synthetic route for 1,12-dodecanediol is often a trade-off between yield, purity, cost, and environmental impact. Below is a summary of three common methods:
| Synthesis Method | Starting Material | Key Reagents/Biocatalyst | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Reduction of Dodecanedioic Acid | Dodecanedioic acid | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF) | High (>90%) | High (>98%) | High yield, high purity, well-established chemistry. | Use of hazardous reagents (LiAlH₄), requires anhydrous conditions. |
| Baeyer-Villiger Oxidation & Reduction | Cyclododecanone (B146445) | Peroxy acids (e.g., m-CPBA), followed by a reducing agent (e.g., LiAlH₄) | Moderate to High | High (>98%) | Utilizes a readily available starting material. The intermediate lactone is stable.[1] | Multi-step process, use of potentially hazardous peroxy acids. |
| Whole-Cell Biotransformation | Dodecane (B42187)/1-dodecanol (B7769020) | Recombinant E. coli expressing monooxygenase | 3.76 g/L[2][3] | High | Environmentally friendly ("green") synthesis, high regioselectivity.[2] | Lower volumetric productivity compared to chemical synthesis, requires expertise in fermentation. |
Validation of this compound Synthesis: A Comparison of Analytical Methods
The validation of synthesized this compound is crucial to ensure its identity, purity, and suitability for downstream applications. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Method | Principle | Information Obtained | Key Strengths | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Purity, identification of impurities, and structural confirmation. | High sensitivity and specificity, provides molecular weight and fragmentation patterns for identification.[4] | Requires derivatization for non-volatile compounds, high temperatures may degrade some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | Purity, quantification of this compound and impurities. | Suitable for non-volatile and thermally labile compounds, versatile with different detectors (e.g., RID, ELSD).[5] | May have lower resolution for long-chain alkanes compared to GC, detector sensitivity can vary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structural confirmation, identification of functional groups and their connectivity. | Provides detailed structural information, non-destructive.[6] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Identification of functional groups (e.g., -OH, C-H), confirmation of product formation. | Fast, simple sample preparation, provides a characteristic "fingerprint" of the molecule.[7] | Provides limited structural information on its own, not ideal for quantification. |
Experimental Protocols
Synthesis of 1,12-Dodecanediol
Method 1: Reduction of Dodecanedioic Acid
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Reaction: A solution of dodecanedioic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.
-
Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 1,12-dodecanediol is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield a white crystalline solid.
Method 2: Baeyer-Villiger Oxidation of Cyclododecanone and Subsequent Reduction
-
Oxidation: Cyclododecanone is dissolved in a suitable solvent like dichloromethane. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at room temperature.[8] The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with a sodium sulfite (B76179) solution, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield 12-dodecanolide.
-
Reduction: The crude 12-dodecanolide is then reduced to 1,12-dodecanediol using a strong reducing agent like LiAlH₄ in THF, following a similar procedure as described in Method 1.
-
Purification: The final product is purified by recrystallization.
Method 3: Whole-Cell Biotransformation
-
Culture Preparation: A recombinant strain of Escherichia coli, engineered to express a monooxygenase, is cultured in a suitable growth medium.[2]
-
Induction: Gene expression is induced at an appropriate cell density.
-
Biotransformation: Dodecane or a mixture of dodecane and 1-dodecanol is added to the culture. The fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specified period (e.g., 68 hours).[2]
-
Extraction: After the biotransformation, the product is extracted from the culture broth using an organic solvent.
-
Purification: The extracted 1,12-dodecanediol is purified using techniques like column chromatography.
Analytical Validation Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable solvent (e.g., dichloromethane). For improved volatility, the sample can be derivatized with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: A GC system equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak. The mass spectrum is compared with a reference spectrum for identity confirmation.
2. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.
-
Instrumentation: An HPLC system with a C18 reverse-phase column and a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.[5]
-
HPLC Conditions (Isocratic):
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis: The purity is calculated based on the peak area percentage.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is recorded. Key signals for 1,12-dodecanediol include a triplet corresponding to the protons on the carbons bearing the hydroxyl groups and multiplets for the methylene (B1212753) protons in the chain.
-
¹³C NMR Analysis: The carbon-13 NMR spectrum is recorded to confirm the number of unique carbon environments in the molecule.
-
Interpretation: The chemical shifts, integration, and splitting patterns are analyzed to confirm the structure of 1,12-dodecanediol.[6]
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.
-
Analysis: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Interpretation: The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ confirms the O-H stretching of the alcohol functional groups. Strong C-H stretching vibrations are observed around 2850-2950 cm⁻¹.[7]
Visualizations
Caption: Comparative workflow of chemical synthesis versus biosynthesis of 1,12-dodecanediol.
Caption: A typical workflow for the analytical validation of synthesized this compound.
Alternatives to this compound in Drug Development and Other Applications
While 1,12-dodecanediol is a versatile molecule, other long-chain diols can be considered as alternatives in certain applications. For instance, in the synthesis of polyurethanes and polyesters, diols with different chain lengths (e.g., 1,10-decanediol (B1670011) or 1,16-hexadecanediol) can be used to modify the physical properties of the resulting polymers, such as flexibility and hydrophobicity.[9]
In the context of drug development, long-chain diols like this compound are being explored for their potential as linkers in drug delivery systems.[10] Their biocompatibility and the ability to tune their properties make them attractive for connecting a targeting moiety to a therapeutic agent. Alternatives in this space include other bifunctional molecules like polyethylene (B3416737) glycol (PEG) derivatives and peptide-based linkers, each offering distinct advantages in terms of solubility, stability, and release mechanisms.[11][12][13]
Conclusion
The synthesis and validation of this compound require careful consideration of the desired application, available resources, and regulatory requirements. Chemical synthesis methods, such as the reduction of dodecanedioic acid, offer high yields and purity but involve hazardous reagents. In contrast, biotransformation presents a more sustainable approach, though often with lower volumetric productivity. A comprehensive analytical validation strategy, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure the quality and consistency of the final product. This guide provides the foundational information for researchers and professionals to make informed decisions regarding the synthesis and analysis of this compound.
References
- 1. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 7. 1,12-Dodecanediol (5675-51-4) IR Spectrum [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemical Conjugation in Drug Delivery Systems [frontiersin.org]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 99% Pure 1,12-Dodecanediol for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, 1,12-dodecanediol (B52552) stands out as a versatile long-chain aliphatic diol with significant utility across various high-performance applications, including polymer synthesis, cosmetics, and pharmaceuticals.[1][2][3] This guide provides a comprehensive comparison of 99% pure 1,12-dodecanediol with its common alternatives, supported by a Certificate of Analysis (CoA) and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Certificate of Analysis: 99% Pure 1,12-Dodecanediol
A Certificate of Analysis provides critical data on the purity and physical properties of a chemical. Below is a summary of a typical CoA for 99% pure 1,12-dodecanediol, which serves as a baseline for its performance characteristics.
| Parameter | Specification | Result |
| Appearance | White Solid | White Solid |
| Purity (by GC) | ≥99.0% | 99.23% |
| Moisture (by K.F.) | ≤0.30% | 0.21% |
| Acid Number | ≤0.1 mgKOH/g | 0.06 mgKOH/g |
| Saponification Number | ≤3.0 mgKOH/g | 0.24 mgKOH/g |
| Any Single Impurity (by GC) | ≤1.0% | 0.26% |
| Total Impurities (by GC) | ≤2.0% | 0.77% |
| Melting Point | 79-81 °C | 79-81 °C |
| Boiling Point | 189 °C/12 mmHg | 189 °C/12 mmHg |
Note: The data presented is an example from a supplier's Certificate of Analysis.[4] Actual values may vary between lots and suppliers.
Performance Comparison: 1,12-Dodecanediol vs. Alternatives
The performance of 1,12-dodecanediol is best understood in comparison to other commercially available long-chain diols, such as 1,10-decanediol (B1670011) and 1,8-octanediol. The length of the carbon chain plays a crucial role in determining the physical and chemical properties of the resulting products.
| Property | 1,8-Octanediol | 1,10-Decanediol | 1,12-Dodecanediol |
| Molecular Formula | C₈H₁₈O₂ | C₁₀H₂₂O₂ | C₁₂H₂₆O₂ |
| Molecular Weight | 146.23 g/mol | 174.28 g/mol | 202.33 g/mol |
| Melting Point | 57-61 °C | 72-74 °C | 79-81 °C |
| Boiling Point | 243 °C | 297 °C | 189 °C/12 mmHg |
| Flexibility in Polymers | Good | Very Good | Excellent |
| Hydrophobicity | Moderate | High | Very High |
| Emolliency in Cosmetics | Good | Very Good | Excellent |
The longer carbon chain of 1,12-dodecanediol generally imparts greater flexibility and hydrophobicity to polymers like polyesters and polyurethanes.[5] In cosmetic formulations, this translates to enhanced emolliency and a more luxurious skin feel.[2][6]
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Synthesis of Polyesters for Flexibility Comparison
Objective: To synthesize a series of polyesters using different diols (1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol) and a common dicarboxylic acid (e.g., sebacic acid) to compare the flexibility of the resulting polymers.
Materials:
-
1,8-Octanediol
-
1,10-Decanediol
-
1,12-Dodecanediol
-
Sebacic acid
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, place equimolar amounts of the diol and sebacic acid.
-
Add a catalytic amount of p-toluenesulfonic acid and toluene to facilitate the removal of water.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Collect the water azeotropically removed in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the flexibility of the resulting polyesters using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and tensile testing to measure the elongation at break.
Experimental Protocol 2: Evaluation of Emolliency in a Cosmetic Emulsion
Objective: To formulate simple oil-in-water emulsions containing different diols and evaluate their sensory properties, particularly emolliency.
Materials:
-
1,8-Octanediol
-
1,10-Decanediol
-
1,12-Dodecanediol
-
Cetearyl alcohol
-
Ceteareth-20
-
Mineral oil
-
Glycerin
-
Phenoxyethanol
-
Deionized water
Procedure:
-
Oil Phase Preparation: In a beaker, combine the diol, cetearyl alcohol, ceteareth-20, and mineral oil. Heat to 75°C until all components are melted and uniform.
-
Water Phase Preparation: In a separate beaker, combine deionized water, glycerin, and phenoxyethanol. Heat to 75°C.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 5 minutes.
-
Cooling: Continue stirring with a propeller mixer until the emulsion cools to room temperature.
-
Sensory Evaluation: Conduct a blind sensory panel with trained evaluators to assess the emolliency, spreadability, and after-feel of the different formulations.
Visualizing Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided in the DOT language for Graphviz.
Caption: Polyester Synthesis Workflow for Flexibility Comparison.
Caption: Cosmetic Emulsion Formulation and Evaluation Workflow.
Caption: Relationship between Diol Chain Length and Key Properties.
References
A Comparative Study: Chemical Versus Biocatalytic Synthesis of Dodecanediol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dodecanediol Synthesis Routes with Supporting Experimental Data.
The synthesis of 1,12-dodecanediol (B52552), a valuable linear diol with applications in polymers, fragrances, and pharmaceuticals, can be achieved through traditional chemical methods or emerging biocatalytic routes. This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Comparing Chemical and Biocatalytic Synthesis
| Parameter | Chemical Synthesis (Hydrogenation of Dodecanedioic Acid) | Biocatalytic Synthesis (Whole-Cell Biotransformation) |
| Starting Material | Dodecanedioic acid or its diester | Dodecane / 1-Dodecanol |
| Catalyst/Enzyme | Heterogeneous metal catalysts (e.g., Ru, Ir-based) | Cytochrome P450 Monooxygenase (CYP153A) in E. coli |
| Reaction Temperature | High (e.g., 170-200°C) | Mild (e.g., 25-30°C) |
| Reaction Pressure | High (e.g., 4.0-8.0 MPa H₂) | Atmospheric pressure |
| Solvent | Organic solvents (e.g., 1,4-dioxane) | Aqueous medium (fermentation broth) |
| Yield | High (can be >90%) | Moderate (e.g., 3.76 g/L product concentration) |
| Selectivity | Can be high with optimized catalyst and conditions | High regioselectivity for terminal hydroxylation |
| Byproducts | Potential for over-reduction to dodecane, other side products | Over-oxidized products (e.g., dodecanoic acid) can occur |
| Environmental Impact | High energy consumption, use of organic solvents and heavy metal catalysts | More environmentally friendly, uses renewable resources and aqueous media |
| Process Complexity | Multi-step process, requires specialized high-pressure equipment | Requires genetic engineering of microorganisms, fermentation technology |
In-Depth Look: Synthesis Pathways
Chemical Synthesis of 1,12-Dodecanediol
Chemical synthesis of 1,12-dodecanediol typically involves the reduction of dodecanedioic acid or its corresponding esters. One of the most common methods is the catalytic hydrogenation of dimethyl dodecanedioate.
A Comparative Guide to Dodecanediol Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, performance in key applications, and relevant experimental protocols for various dodecanediol isomers.
This guide offers a comprehensive comparison of this compound isomers, with a primary focus on the commercially significant 1,2-Dodecanediol and 1,12-Dodecanediol (B52552). For researchers, scientists, and professionals in drug development, the selection of the appropriate isomer is critical as the position of the hydroxyl groups significantly influences the molecule's physical and chemical properties, and consequently, its performance in various applications, including cosmetics, polymer synthesis, and pharmaceuticals.
Physicochemical Properties: A Tale of Two Ends and a Middle
The location of the hydroxyl groups along the twelve-carbon chain dictates the isomer's polarity, symmetry, and intermolecular bonding capabilities, leading to distinct physicochemical properties. 1,12-Dodecanediol, a symmetrical molecule with terminal hydroxyl groups, exhibits a higher melting point and lower water solubility compared to the asymmetrical 1,2-Dodecanediol, which has vicinal hydroxyl groups. While data for other isomers is limited, it is anticipated that their properties will fall between these two extremes, with asymmetry generally leading to lower melting points.
Table 1: Comparison of Physicochemical Properties of this compound Isomers
| Property | 1,2-Dodecanediol | 1,12-Dodecanediol | Other Isomers (e.g., 1,3-, 1,5-) |
| CAS Number | 1119-87-5[1] | 5675-51-4 | Varies |
| Molecular Formula | C₁₂H₂₆O₂[1] | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol [1] | 202.33 g/mol | 202.33 g/mol |
| Appearance | White solid[2] | White powder or flakes | Data not widely available |
| Melting Point | 56-60 °C[3] | 79-81 °C | Data not widely available |
| Boiling Point | Data not available | 189 °C / 12 mmHg | Data not widely available |
| Water Solubility | Soluble[2] | Insoluble | Expected to have intermediate solubility |
| Solubility in Organic Solvents | Low solubility[2] | Soluble in alcohol and warm ether | Data not widely available |
Performance in Key Applications
The distinct properties of this compound isomers translate into different performance characteristics in various applications.
Cosmetic and Pharmaceutical Formulations
Both 1,2-Dodecanediol and 1,12-Dodecanediol are utilized in cosmetic and pharmaceutical formulations as emollients, moisturizers, and stabilizers.[4]
1,2-Dodecanediol is particularly valued for its antimicrobial properties.[1] Studies have shown its effectiveness against various bacteria and yeasts, making it a valuable preservative booster in cosmetic formulations.[5][6][7] Its ability to act as a solvent and penetration enhancer is also beneficial in topical drug delivery systems.
1,12-Dodecanediol is primarily used for its emollient and moisturizing properties, contributing to the sensory feel and hydration efficacy of creams and lotions.[4] Its linear structure allows for the formation of stable crystalline structures, which can influence the consistency and stability of formulations.
Table 2: Antimicrobial Activity of 1,2-Alkanediols
| Microorganism | 1,2-Octanediol MIC (μg/mL) | 1,2-Decanediol MIC (μg/mL) | 1,2-Dodecanediol MIC (μg/mL) |
| Staphylococcus aureus | - | - | 4000 |
| Staphylococcus epidermidis | - | - | 3200 |
| Data from a study on the antibacterial activity of 1,2-alkanediols. The study indicates that antimicrobial activity is dependent on the alkyl chain length.[5][7] |
Polymer Synthesis
In the realm of polymer science, this compound isomers serve as diol monomers in the synthesis of polyesters and polyurethanes. The isomeric structure of the diol has a profound impact on the resulting polymer's properties.
1,12-Dodecanediol , with its linear and symmetrical structure, is a common building block for polyesters. It imparts flexibility and hydrophobicity to the polymer chain. Polyesters synthesized from 1,12-dodecanediol and various dicarboxylic acids have been characterized for their thermal and mechanical properties.[8]
The use of asymmetrical this compound isomers in polyester (B1180765) synthesis is expected to disrupt chain packing and reduce crystallinity, leading to polymers with lower melting points and potentially different mechanical properties. A direct comparative study of polyesters synthesized from different this compound isomers under identical conditions would be highly valuable to elucidate these structure-property relationships.
Table 3: Properties of Polyesters Synthesized from 1,12-Dodecanediol and Adipic Acid
| Property | Poly(1,12-dodecylene adipate) |
| Melting Temperature (Tm) | 70-90 °C |
| Crystallinity | Semicrystalline |
| This data serves as a benchmark for polyesters derived from 1,12-dodecanediol. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the performance of this compound isomers. Below are outlines of key experimental protocols.
In Vivo Skin Hydration Measurement
This protocol outlines a standard method for assessing the skin hydration effects of a cosmetic formulation containing a this compound isomer.
Objective: To measure the change in skin hydration over time after the application of a test formulation compared to a control.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Test Areas: Defined areas on the forearms of the subjects are marked.
-
Baseline Measurement: Baseline skin hydration is measured using a Corneometer® or a similar capacitance-based instrument in a controlled environment (temperature and humidity).[9]
-
Product Application: A standardized amount of the test formulation (containing the this compound isomer) and a control formulation (without the isomer) are applied to the respective test areas.
-
Post-Application Measurements: Skin hydration is measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the test and control products. Statistical analysis is performed to determine the significance of the results.
Synthesis and Characterization of Polyesters
This protocol describes a general procedure for the synthesis of polyesters from this compound isomers and a dicarboxylic acid (e.g., adipic acid) for comparative analysis.
Objective: To synthesize and compare the thermal and mechanical properties of polyesters derived from different this compound isomers.
Methodology:
-
Reactant Stoichiometry: Equimolar amounts of the this compound isomer and adipic acid are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser.
-
Catalyst: A suitable catalyst, such as p-toluenesulfonic acid or a tin-based catalyst, is added.[10]
-
Esterification: The mixture is heated under a nitrogen atmosphere to a specific temperature (e.g., 180-200 °C) to initiate the esterification reaction, with the continuous removal of water.[11]
-
Polycondensation: Once the theoretical amount of water is collected, the temperature is increased, and a vacuum is applied to facilitate the polycondensation reaction and increase the polymer's molecular weight.
-
Characterization: The resulting polyester is characterized for its:
-
Molecular Weight: Using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Properties: By preparing films or fibers and performing tensile testing to determine tensile strength and elongation at break.
-
Chemical Structure: Using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of this compound isomers, which is a crucial step in evaluating their safety for cosmetic and pharmaceutical use.
Objective: To determine the concentration at which a this compound isomer exhibits cytotoxic effects on cultured cells.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the this compound isomer dissolved in a suitable solvent. A vehicle control and a positive control (e.g., sodium dodecyl sulfate) are included.[12]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[13]
-
Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for In Vivo Skin Hydration Measurement.
Caption: Workflow for Polyester Synthesis and Characterization.
References
- 1. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energy.gov [energy.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 11. iscientific.org [iscientific.org]
- 12. revistas.usp.br [revistas.usp.br]
- 13. Cytotoxicity Testing for Cosmetics | China JJR LAB [jjrlab.com]
Purity Assessment of Dodecanediol: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of raw materials is a cornerstone of robust and reproducible research. Dodecanediol, a versatile C12 aliphatic diol, finds application in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Ensuring its purity is critical for the quality and performance of the end product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by experimental protocols and data.
At a Glance: GC-MS vs. HPLC for this compound Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the purity analysis of volatile and semi-volatile compounds like this compound. Due to its high separation efficiency and the specificity of the mass spectrometer, it can identify and quantify the main component as well as trace impurities. However, due to the polar nature of the hydroxyl groups, derivatization is typically required to increase the volatility of this compound for GC analysis.
High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for non-volatile or thermally sensitive compounds. As this compound lacks a strong UV chromophore, detection can be challenging. Methods employing universal detectors like a Refractive Index Detector (RID) or derivatization to introduce a UV-active moiety are often necessary.
A summary of the key performance characteristics of each method is presented below to aid in selecting the most suitable technique for your analytical needs.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purity assessment of this compound using GC-MS and a representative HPLC method. The data for GC-MS is based on typical supplier specifications, while the HPLC data is illustrative for a comparable long-chain diol analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection and identification. | Separation in a liquid mobile phase based on polarity, with detection based on changes in the refractive index of the eluent. |
| Typical Purity Assay | ≥ 98.0%[1] | > 98% |
| Reporting Limit for Impurities | Any Single Impurity: ≤ 1.0%, Total Impurities: ≤ 2.0%[1] | Dependent on impurity response factor, typically in the range of 0.1-1.0% |
| Common Impurities Detected | Unreacted starting materials (e.g., dodecanedioic acid), byproducts (e.g., 12-hydroxydodecanoic acid), and oligomers.[2] | Non-volatile impurities, unreacted starting materials. |
| Derivatization | Required (e.g., silylation) to increase volatility. | Not required for the analyte itself, but may be used for UV detection. |
| Selectivity | High, due to mass spectral identification. | Moderate, relies on chromatographic separation. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Generally lower than GC-MS. |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are designed to effectively separate this compound from its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the derivatization of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether, followed by GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of 1,12-Dodecanediol reference standard into a vial.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a separate vial.
-
Derivatization: To each vial, add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-Dimethylformamide). Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[3] After cooling to room temperature, the samples are ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
3. Quantification:
Purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol
This method is suitable for the analysis of this compound without derivatization.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 1,12-Dodecanediol reference standard into a 10 mL volumetric flask and dissolve in the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
3. Quantification:
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making guide for selecting the appropriate analytical method.
Conclusion
Both GC-MS and HPLC are valuable techniques for the purity assessment of this compound. GC-MS, following a derivatization step, offers high sensitivity and the significant advantage of mass spectral data for the definitive identification of impurities.[4] This makes it the preferred method for in-depth purity profiling and for the analysis of unknown samples. For routine quality control where the impurity profile is well-characterized and high sensitivity is not the primary concern, HPLC with a universal detector like RID provides a simpler and more direct method of analysis without the need for derivatization. The choice of method should be guided by the specific analytical requirements, including the need for impurity identification, desired sensitivity, and available instrumentation.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Dodecanediol Disposal
For researchers and professionals in the fast-paced world of drug development, meticulous attention to safety and environmental compliance is paramount. This guide provides essential, step-by-step procedures for the proper disposal of dodecanediol, ensuring the protection of laboratory personnel and the environment. While generally not classified as a hazardous substance, adherence to proper disposal protocols is a critical aspect of responsible chemical management.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. Personal Protective Equipment (PPE) should always be worn when handling this chemical to prevent potential irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side-shields.[2][3]
-
Respiratory Protection: In cases of dust formation, a NIOSH-approved respirator or a dust mask (type N95 or P1) is recommended.[3]
-
Skin Protection: A lab coat should be worn to protect clothing and skin.
In the event of a spill, the area should be well-ventilated. The spilled solid material should be swept up and placed into a designated and labeled waste container. All contaminated cleanup materials, such as wipes and gloves, must also be disposed of in the designated solid waste container.
Quantitative Data for this compound
While specific quantitative disposal limits are primarily determined by local, state, and federal regulations, the following table summarizes key physicochemical and safety data for 1,12-dodecanediol. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance on local disposal regulations.
| Parameter | Value/Information |
| Chemical Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.34 g/mol [4] |
| Appearance | Colorless crystalline solid |
| Melting Point | 79 °C[4] |
| Boiling Point | 324 °C (1013 hPa)[4] |
| Flash Point | 176.0 °C[4] |
| Water Solubility | <1 g/l[4] |
| Environmental Hazard | Low toxicity to aquatic organisms, but uncontrolled release should be avoided.[1] Slightly hazardous to water (WGK 1).[4][5] |
| EPA Hazardous Waste Status | Not typically classified as a federal hazardous waste. However, state and local regulations may vary. The generator is responsible for proper classification.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste collection to final disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Confirm that the waste is primarily this compound and is not mixed with other hazardous chemicals.
-
Segregation: Do not mix this compound waste with other waste streams, particularly halogenated compounds.[4][5]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a clearly labeled, sealed container suitable for solid chemical waste.
-
Labeling: The label must include "this compound Waste," the date of accumulation, and the name of the generating laboratory or researcher.
Step 3: Spill Management and Cleanup
-
Ventilation: Ensure the work area is well-ventilated to minimize dust inhalation.
-
Collection: Carefully sweep up any spilled solid material and transfer it into the designated waste container.
-
Cleanup Materials: Dispose of all contaminated items (e.g., wipes, gloves) in the same designated solid waste container.
Step 4: Storage of Waste
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep the waste container away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][6]
Step 5: Final Disposal
-
Licensed Vendor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance: Do not dispose of solid this compound in the regular trash or down the drain. Always adhere to local, state, and federal regulations for chemical waste disposal.[6]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. 1,12-Dodecanediol(DCO) MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 2. watson-int.com [watson-int.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,12-Dodecanediol CAS 5675-51-4 | 803501 [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
